Product packaging for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one(Cat. No.:CAS No. 82038-67-3)

1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Cat. No.: B1606674
CAS No.: 82038-67-3
M. Wt: 123.15 g/mol
InChI Key: GYMKXYIJIPTPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyrrolidin-1-yl)prop-2-yn-1-one (CAS 82038-67-3) is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . Its structure incorporates two key functional groups: a pyrrolidine ring and a terminal propargyl ketone. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely recognized as a fundamental scaffold in medicinal chemistry and drug discovery . Simultaneously, the presence of the propargyl ketone group, featuring a carbon-carbon triple bond, makes this compound a versatile bifunctional intermediate for various synthetic transformations . The terminal alkyne is particularly valuable in metal-catalyzed coupling reactions, such as Sonogashira coupling, and is a key participant in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used to create complex molecular architectures . As a building block, it enables researchers to explore the synthesis of novel heterocyclic compounds and other derivatives with potential applications in pharmaceutical research and materials science. This product is strictly for research use and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1606674 1-(Pyrrolidin-1-yl)prop-2-yn-1-one CAS No. 82038-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKXYIJIPTPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320285
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82038-67-3
Record name NSC357155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a valuable ynamide building block in organic synthesis. The document details two robust and widely applicable methods for its preparation: the acylation of pyrrolidine using propioloyl chloride and the direct coupling of propiolic acid with pyrrolidine mediated by a carbodiimide reagent. This guide includes detailed experimental protocols, tabulated quantitative data for key reagents, and logical workflow diagrams to facilitate replication and adaptation in a research and development setting.

Introduction

This compound is a member of the ynamide family of compounds, which are characterized by a nitrogen atom attached to an acetylenic carbon. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. Ynamides serve as versatile intermediates for the synthesis of complex nitrogen-containing heterocycles and are incorporated into various biologically active molecules. The synthesis of this compound from readily available starting materials like pyrrolidine and propiolic acid is a fundamental transformation for researchers exploring the applications of this chemical scaffold.

Synthesis Pathways

Two primary and reliable methods for the synthesis of this compound are presented below. These methods are based on standard and well-established organic chemistry transformations for amide bond formation.

Pathway 1: Acylation of Pyrrolidine with Propioloyl Chloride

This is a classic and efficient method for forming the amide bond. It involves a two-step process: the conversion of propiolic acid to the more reactive propioloyl chloride, followed by its reaction with pyrrolidine in the presence of a base to neutralize the HCl byproduct.

Synthesis_Pathway_1 Propiolic_Acid Propiolic Acid Propioloyl_Chloride Propioloyl Chloride Propiolic_Acid->Propioloyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Propioloyl_Chloride Target_Molecule This compound Propioloyl_Chloride->Target_Molecule Acylation Pyrrolidine Pyrrolidine Pyrrolidine->Target_Molecule Base Base (e.g., Triethylamine) Base->Target_Molecule

Caption: Acylation of Pyrrolidine with Propioloyl Chloride.

Pathway 2: Direct Coupling of Propiolic Acid and Pyrrolidine

This pathway utilizes a coupling agent, such as a carbodiimide, to activate the carboxylic acid of propiolic acid, allowing for direct reaction with pyrrolidine. This method avoids the need to handle the often-unstable acid chloride. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and reduce side reactions.

Synthesis_Pathway_2 Propiolic_Acid Propiolic Acid Activated_Intermediate Activated Intermediate Propiolic_Acid->Activated_Intermediate Activation Pyrrolidine Pyrrolidine Target_Molecule This compound Pyrrolidine->Target_Molecule Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activated_Intermediate Additive Additive (e.g., HOBt) Additive->Activated_Intermediate Activated_Intermediate->Target_Molecule Amidation

Caption: Direct Coupling of Propiolic Acid and Pyrrolidine.

Quantitative Data

The following tables summarize the key quantitative data for the reagents used in the proposed synthesis pathways.

Table 1: Properties of Key Reactants

CompoundIUPAC NameFormulaMolar Mass ( g/mol )
Propiolic AcidProp-2-ynoic acidC₃H₂O₂70.05
PyrrolidinePyrrolidineC₄H₉N71.12
Thionyl ChlorideThionyl dichlorideSOCl₂118.97
EDC HydrochlorideN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideC₈H₁₈ClN₃191.70
1-Hydroxybenzotriazole1H-Benzotriazol-1-olC₆H₅N₃O135.13
TriethylamineN,N-DiethylethanamineC₆H₁₅N101.19

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is based on standard procedures for the acylation of amines with acid chlorides.

Step 1: Preparation of Propioloyl Chloride (in situ)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propiolic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude propioloyl chloride is used immediately in the next step.

Step 2: Acylation of Pyrrolidine

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pyrrolidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude propioloyl chloride from Step 1 in the same anhydrous solvent and add it to the dropping funnel.

  • Add the propioloyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Direct Carbodiimide Coupling

This protocol is adapted from general amide coupling procedures using EDC and HOBt.[1][2]

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add propiolic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.0 eq) to the reaction mixture. If starting from a salt of pyrrolidine, add a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent used and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Note: The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization Data (Predicted)

As no experimentally determined spectra for this compound were found in the searched literature, the following data are predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR δ (ppm): ~3.5-3.7 (t, 2H, N-CH₂), ~3.3-3.5 (t, 2H, N-CH₂), ~2.9 (s, 1H, C≡C-H), ~1.8-2.0 (m, 4H, CH₂-CH₂)
¹³C NMR δ (ppm): ~150-155 (C=O), ~80-85 (C≡C-H), ~75-80 (C≡C-H), ~45-50 (N-CH₂), ~25-30 (CH₂-CH₂)
IR (Infrared) ν (cm⁻¹): ~3300-3250 (C≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O amide stretch)
MS (Mass Spec.) [M+H]⁺: Expected at m/z 124.0757 for C₇H₁₀NO⁺

Conclusion

The synthesis of this compound can be reliably achieved through at least two common and efficient synthetic methodologies. The choice between the acyl chloride and the direct coupling method will depend on the available reagents, scale of the reaction, and sensitivity of other functional groups if present in more complex substrates. The provided protocols and data serve as a robust starting point for researchers to synthesize and utilize this versatile ynamide in their scientific endeavors. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the target compound in high purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and Related Ynamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a representative member of the ynamide class of compounds. Due to a scarcity of experimental data for this specific molecule, this document leverages data from closely related analogues and the broader class of ynamides to provide a thorough understanding of its expected characteristics. Ynamides are an emerging class of reagents with a unique electronic structure, rendering them highly valuable in organic synthesis and of increasing interest in medicinal chemistry.[1][2] This guide details established synthetic protocols for ynamides, outlines their general chemical reactivity, and discusses their potential biological significance, providing a foundational resource for researchers in drug discovery and chemical synthesis.

Introduction to this compound and the Ynamide Scaffold

This compound belongs to the ynamide functional group, which is characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group, in this case, a carbonyl. This arrangement results in a unique electronic structure that balances stability with reactivity, making ynamides versatile building blocks in organic synthesis.[1][2][3] The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties. The propargyl group (prop-2-yn-1-yl) is also a key functional group in medicinal chemistry, known for its role in covalent inhibition and as a versatile handle for further chemical modification. Propargylamines, a related class of compounds, have shown a range of biological activities.[4][5]

While specific experimental data for this compound is limited in publicly accessible literature, its structural features suggest significant potential in the development of novel chemical entities. This guide will, therefore, draw upon the established chemistry of ynamides and related propargyl-containing molecules to provide a detailed profile.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and Related Compounds

PropertyValueSource
Molecular Formula C₇H₉NOPubChem (CID 12464313)[6]
Molecular Weight 123.15 g/mol PubChem (CID 12464313)[6]
XLogP3 -0.1PubChem (Computed)[6]
Hydrogen Bond Donor Count 0PubChem (Computed)[6]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[6]
Rotatable Bond Count 1PubChem (Computed)[6]
Exact Mass 123.068413911 DaPubChem (Computed)[6]
Topological Polar Surface Area 20.3 ŲPubChem (Computed)[6]
Heavy Atom Count 9PubChem (Computed)[6]
Physical Description Expected to be a liquid at room temperatureBased on related compounds[7][8]
Solubility Expected to be miscible with water and most organic solventsBased on pyrrolidine properties[9]
Boiling Point (1-(Prop-2-yn-1-yl)pyrrolidine) 135.4 °C at 760 mmHgAmerican Elements[7]
Density (1-(Prop-2-yn-1-yl)pyrrolidine) 0.928 g/cm³American Elements[7]

Synthesis and Experimental Protocols

The synthesis of ynamides like this compound is well-established in the chemical literature. Several robust methods have been developed, offering flexibility in substrate scope and reaction conditions.

Copper-Mediated Coupling of Amides with Alkynyl Halides

A common and effective method for the synthesis of ynamides is the copper-mediated coupling of an amide with an alkynyl bromide. This reaction typically proceeds at room temperature and can be performed on a gram scale.

Experimental Protocol:

  • To a solution of the amide (e.g., pyrrolidin-1-one) in a suitable solvent such as 1,4-dioxane, add a stoichiometric amount of copper(I) iodide (CuI).

  • The resulting mixture is stirred to form the copper-amide complex.

  • The alkynyl bromide (e.g., propargyl bromide) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by silica gel chromatography to yield the desired ynamide.

Copper_Mediated_Ynamide_Synthesis Amide Pyrrolidin-1-one Copper_Amide Copper-Amide Complex Amide->Copper_Amide + CuI CuI CuI Alkynyl_Bromide Propargyl Bromide Ynamide This compound Copper_Amide->Ynamide + Propargyl Bromide

Figure 1: Copper-Mediated Synthesis of Ynamides.
Elimination Reactions from Dihaloenamides

Another versatile approach involves the elimination of hydrogen halides from a dihaloenamide precursor. This method offers a modular route to a wide range of ynamides.

Experimental Protocol:

  • The synthesis begins with the preparation of a 1,2-dichloroenamide from an amide and trichloroethene.

  • The resulting dichloroenamide is then treated with a strong base, such as n-butyllithium or phenyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

  • This treatment results in an elimination reaction to form a lithium-amidoacetylide intermediate.

  • This intermediate can then be quenched with an electrophile (in this case, a proton source like water) to yield the terminal ynamide.

  • The reaction is worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

  • The organic extracts are dried, concentrated, and the product is purified by chromatography.

Elimination_Reaction_Ynamide_Synthesis Dichloroenamide 1,2-Dichloroenamide Intermediate Lithium-Amidoacetylide Dichloroenamide->Intermediate + Strong Base Base n-BuLi or PhLi Ynamide This compound Intermediate->Ynamide + H₂O Proton_Source H₂O

Figure 2: Ynamide Synthesis via Elimination Reaction.

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the constituent chemical motifs are of significant interest in drug discovery.

  • Pyrrolidine Ring: As a privileged scaffold, the pyrrolidine ring is present in numerous bioactive compounds and is known to confer favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[9]

  • Propargyl Group: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation to other molecules. Furthermore, propargylamides and related compounds have been investigated for their potential as enzyme inhibitors and have shown promising antitumor and fungicidal activities.[5][10]

The combination of these two moieties in this compound suggests its potential as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential_Applications Ynamide This compound Building_Block Versatile Synthetic Building Block Ynamide->Building_Block Click_Chemistry Click Chemistry Handle Ynamide->Click_Chemistry Enzyme_Inhibitors Potential Enzyme Inhibitors Ynamide->Enzyme_Inhibitors Medicinal_Chemistry Medicinal Chemistry Applications Building_Block->Medicinal_Chemistry Drug_Discovery Drug Discovery Medicinal_Chemistry->Drug_Discovery Antitumor Antitumor Activity Enzyme_Inhibitors->Antitumor Antifungal Antifungal Activity Enzyme_Inhibitors->Antifungal

Figure 3: Potential Applications and Research Directions.

Safety and Handling

Based on the hazard classifications for the closely related compound 1-(prop-2-yn-1-yl)pyrrolidin-2-one, this compound should be handled with care.[6] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant interest at the intersection of ynamide chemistry and medicinal chemistry. While specific experimental data for this compound remains elusive, this technical guide provides a robust framework for understanding its physicochemical properties, synthesis, and potential applications based on the well-established chemistry of the ynamide class and its constituent functional groups. The synthetic protocols detailed herein offer reliable pathways for its preparation, opening the door for further investigation into its chemical reactivity and biological activity. As the field of ynamide chemistry continues to expand, molecules such as this compound are poised to become valuable tools for both synthetic and medicinal chemists.

References

An In-depth Technical Guide to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and the Broader Class of Ynamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a member of the ynamide class of compounds. Due to the limited availability of specific data for this exact molecule, this guide will also delve into the general synthesis, properties, and reactivity of ynamides, a versatile and increasingly important functional group in organic chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and its combination with the unique electronic properties of the ynamide functional group presents intriguing possibilities for the design of novel therapeutics. This document will serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development.

IUPAC Name and Structure of this compound

The systematic IUPAC name for the compound is This compound . The structure consists of a pyrrolidine ring where the nitrogen atom is acylated with a prop-2-ynoyl group. This functional group, characterized by a carbon-carbon triple bond adjacent to a carbonyl group attached to a nitrogen atom, is known as an ynamide.

Molecular Formula: C₇H₉NO

Molecular Weight: 123.15 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted Value
Physical State Likely a liquid or low-melting solid at room temp.
Solubility Soluble in a wide range of organic solvents.
Boiling Point Expected to be relatively high due to polarity.
Stability More stable than corresponding ynamines.
Reactivity Susceptible to nucleophilic and electrophilic attack.

Experimental Protocols: General Synthesis of Ynamides

While a specific protocol for this compound is not documented, ynamides are typically synthesized via several established methods. The most common approach involves the coupling of an amide with an alkyne. A plausible synthetic route for the target compound is the acylation of pyrrolidine with propynoic acid or its derivatives.

General Protocol for Ynamide Synthesis via Amide-Alkyne Coupling:

  • Materials:

    • Pyrrolidine

    • Propynoic acid

    • Coupling agent (e.g., DCC, EDC)

    • Base (e.g., triethylamine, DIPEA)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve propynoic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve pyrrolidine (1.0 eq) and a base (1.2 eq) in the same anhydrous solvent.

    • Slowly add the pyrrolidine solution to the activated propynoic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ynamide.

synthesis propynoic_acid Propynoic Acid coupling Coupling Agent (e.g., DCC, EDC) propynoic_acid->coupling + pyrrolidine Pyrrolidine base Base (e.g., Triethylamine) pyrrolidine->base + product This compound coupling->product Reaction base->product solvent Anhydrous Solvent (e.g., DCM) solvent->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound could be confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.6 ppm). A singlet for the acetylenic proton (around 2.0-3.0 ppm).
¹³C NMR Signals for the two sp-hybridized carbons of the alkyne (around 70-90 ppm). A signal for the carbonyl carbon (around 160-170 ppm). Signals for the pyrrolidine carbons.
IR Spectroscopy A characteristic C≡C stretching vibration (around 2100-2260 cm⁻¹). A strong C=O stretching vibration of the amide (around 1650-1680 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 123.15). Fragmentation patterns corresponding to the loss of CO and parts of the pyrrolidine ring.

Reactivity and Potential Applications in Drug Development

Ynamides are versatile synthetic intermediates due to the unique electronic nature of the nitrogen-substituted alkyne. The nitrogen atom's lone pair of electrons can donate into the alkyne, making the β-carbon nucleophilic. This polarization allows for a variety of chemical transformations.

Potential Signaling Pathway Involvement:

While there is no direct evidence for the involvement of this compound in any specific signaling pathway, the pyrrolidine scaffold is present in numerous compounds that target a wide range of biological receptors and enzymes. For instance, pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), sodium-glucose cotransporter 2 (SGLT2), and as modulators of various central nervous system targets. The introduction of the reactive ynamide functionality could lead to novel covalent inhibitors or probes for studying these pathways.

pathway ynamide This compound (Ynamide) target Biological Target (e.g., Enzyme, Receptor) ynamide->target Interaction covalent_adduct Covalent Adduct Formation target->covalent_adduct Covalent Modification modulation Modulation of Biological Activity covalent_adduct->modulation downstream Downstream Signaling Effects modulation->downstream

Caption: Hypothetical interaction of an ynamide with a biological target.

Applications in Drug Discovery:

  • Covalent Inhibitors: The electrophilic nature of the α-carbon of the ynamide can be exploited for the design of covalent inhibitors that form a permanent bond with a nucleophilic residue in the active site of a target protein.

  • Bioorthogonal Chemistry: The alkyne functionality can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the labeling and tracking of biomolecules.

  • Scaffold for Library Synthesis: The versatile reactivity of ynamides makes them attractive starting materials for the synthesis of diverse libraries of compounds for high-throughput screening.

Conclusion

This compound represents an intriguing yet underexplored molecule at the intersection of pyrrolidine and ynamide chemistry. While specific data for this compound is scarce, the established synthetic methodologies and rich reactivity of the broader ynamide class provide a solid foundation for its future investigation. The unique combination of a prevalent pharmaceutical scaffold with a versatile functional group suggests that this and related compounds hold significant potential for the development of novel therapeutic agents and chemical probes. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in the field of drug discovery.

Spectral Data Analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the novel compound 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages spectral data from analogous compounds, specifically N-propargylamides and pyrrolidine derivatives, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. Detailed experimental protocols for the synthesis and spectral analysis of this class of compounds are also presented.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound, based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Triplet2H-N-CH₂ -CH₂-
~3.4Triplet2H-N-CH₂-CH₂ -
~2.9Singlet1H≡C-H
~1.9Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C =O
~78≡C -H
~75-C≡ C-
~46-N-CH₂ -
~26-N-CH₂-CH₂ -
~24-CH₂-CH₂ -CH₂-

Solvent: CDCl₃. The solvent peak at ~77 ppm can be used as a reference.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch
~2970-2850MediumC-H Stretch (Aliphatic)
~2110Medium, SharpC≡C Stretch
~1650StrongC=O Stretch (Amide)

Sample Preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
123[M]⁺ (Molecular Ion)
95[M - CO]⁺
70[Pyrrolidine]⁺
55[C₄H₇]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound.

Synthesis Protocol: Amide Coupling
  • Reaction Setup: To a solution of propiolic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pyrrolidine (1 equivalent) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Thin Film): If the compound is a liquid or a low-melting solid, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: For a volatile compound like this, Electron Ionization (EI) is a suitable method. The standard electron energy is 70 eV. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used, which would likely yield the protonated molecule [M+H]⁺ at m/z 124.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Propiolic_Acid Propiolic Acid Coupling Amide Coupling (DCC, DMAP) Propiolic_Acid->Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product This compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Spectral_Analysis_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Pure_Product Pure Product Pure_Product->NMR Pure_Product->IR Pure_Product->MS

Caption: Workflow for spectral analysis and structure confirmation.

An In-depth Technical Guide on the Potential Biological Activity of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the potential biological activity, experimental evaluation, and synthesis of the novel compound 1-(Pyrrolidin-1-yl)prop-2-yn-1-one.

Executive Summary

This technical guide provides a detailed examination of the potential biological activities of the novel chemical entity, this compound. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally related molecules to forecast its pharmacological profile. The core structure combines a pyrrolidine ring, a common scaffold in numerous bioactive compounds, with a propiolamide functional group, a known Michael acceptor. This unique combination suggests the potential for covalent interactions with biological targets, indicating a likelihood of significant, albeit potentially cytotoxic, biological effects. This guide outlines the theoretical basis for its potential activities, proposes detailed experimental protocols for its synthesis and biological evaluation, and presents key information in a structured format to aid researchers in their exploration of this and similar molecules.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and central nervous system activities.[1][2] The propiolamide moiety, an α,β-unsaturated carbonyl system, is a reactive electrophile capable of undergoing Michael addition reactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][3] This reactivity can lead to the formation of stable covalent bonds, a mechanism of action for several targeted covalent inhibitors.[1]

The compound this compound integrates these two key features. Its potential for biological activity is therefore predicated on the synergistic or additive effects of the pyrrolidine scaffold and the reactive propiolamide group. This guide will explore the predicted biological activities, focusing on its potential as a covalent modifier of protein function and its associated cytotoxicity.

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound stems from its nature as a Michael acceptor.[4] This reactivity suggests that the compound could act as a covalent inhibitor of enzymes or other proteins that possess a reactive nucleophilic residue, such as cysteine, in or near a binding pocket.

Potential as a Covalent Enzyme Inhibitor

The propiolamide functional group can react with thiol groups of cysteine residues via a Michael addition mechanism.[1][3] This covalent modification can lead to irreversible inhibition of enzyme activity. The specificity of this interaction would be determined by the binding affinity of the entire molecule to the target protein, which is influenced by the pyrrolidine scaffold.

dot

G C This compound (Electrophile) I Non-covalent Binding Complex C->I Reversible Binding P Target Protein (with Nucleophilic Cysteine) P->I CI Covalently Modified Inactive Protein I->CI Michael Addition (Irreversible) BA Biological Effect (e.g., Enzyme Inhibition) CI->BA

Caption: Predicted Mechanism of Covalent Inhibition.

Potential Cytotoxicity

The same reactivity that confers potential therapeutic activity can also lead to off-target effects and cytotoxicity.[5] Indiscriminate reaction with cellular thiols, such as glutathione or cysteine residues on numerous proteins, can disrupt cellular redox balance and homeostasis, leading to cell death. Therefore, a thorough evaluation of cytotoxicity is essential.

dot

G C This compound CG Covalent Adducts C->CG GSH Glutathione (GSH) (Cellular Nucleophile) GSH->CG Depletion CP Cellular Proteins CP->CG Non-specific Modification OS Oxidative Stress CG->OS CD Cell Death OS->CD

Caption: Potential Pathway to Cytotoxicity.

Quantitative Data Summary

As there is no specific experimental data for this compound, the following table presents hypothetical data based on the expected activities of similar compounds. This is for illustrative purposes and would need to be determined experimentally.

Assay TypeCell LineParameterHypothetical ValueReference CompoundRef. Value
CytotoxicityA549IC₅₀15 µMDoxorubicin0.5 µM
Enzyme InhibitionKinase XIC₅₀2 µMStaurosporine0.01 µM
Michael Acceptor AssayN/Ak₂50 M⁻¹s⁻¹Acrylamide10 M⁻¹s⁻¹

Detailed Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is based on the general synthesis of amides from acid chlorides and amines.[6][7]

Materials:

  • Propioloyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add propioloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot

G Start Pyrrolidine + Propioloyl Chloride in DCM at 0°C React Reaction at Room Temperature Start->React Quench Quench with NaHCO₃ React->Quench Extract Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure Product Purify->End

Caption: Synthetic Workflow for the Target Compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[8][9][10]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Michael Acceptor Assay

This assay measures the reactivity of the compound with a model thiol, such as glutathione (GSH).

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compound and GSH in phosphate buffer.

  • Initiate the reaction by mixing the test compound and GSH solutions at a defined concentration.

  • At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB.

  • Measure the absorbance at 412 nm. The decrease in free GSH concentration over time is proportional to the rate of the Michael addition reaction.

  • Calculate the second-order rate constant (k₂) for the reaction.

Conclusion

While this compound is a novel compound with no currently available biological data, its chemical structure suggests a high potential for significant biological activity. The presence of the pyrrolidine scaffold provides a framework for potential interactions with various biological targets, while the propiolamide group introduces the possibility of covalent modification through Michael addition. This dual nature makes it an intriguing candidate for further investigation, particularly in the context of developing covalent inhibitors. However, the inherent reactivity also flags a high potential for cytotoxicity, which must be carefully evaluated. The experimental protocols provided in this guide offer a roadmap for the synthesis and comprehensive biological characterization of this and similar molecules. Future research should focus on elucidating its specific cellular targets and understanding the structure-activity relationships that govern its potency and selectivity.

References

Mechanism of Action Speculation for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a speculative yet in-depth technical guide on the potential mechanism of action of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. Due to the current absence of specific published research on the biological activity of this compound, this guide leverages established principles of medicinal chemistry and pharmacology to hypothesize its mode of interaction with biological systems. The core of this speculation centers on the electrophilic nature of the propargyl amide moiety, suggesting a high probability of covalent inhibition of specific biological targets. This guide outlines a potential mechanism, proposes a hypothetical experimental workflow for its investigation, and provides visual representations of these concepts.

Introduction: The Propargyl Amide Moiety as a Covalent Warhead

The chemical structure of this compound features a terminal alkyne conjugated to an amide, forming a propargyl amide group. This functional group is a well-recognized electrophilic "warhead" in medicinal chemistry. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the terminal carbon susceptible to nucleophilic attack. This reactivity profile is the basis for the speculation that this compound acts as a covalent inhibitor.

Covalent inhibitors form a stable, irreversible bond with their biological target, often a specific amino acid residue within an enzyme's active site. This mode of action can lead to prolonged and potent inhibition, offering potential advantages in terms of drug efficacy and duration of action.

Speculated Mechanism of Action: Covalent Inhibition via Michael Addition

The most probable mechanism of action for this compound is the irreversible inhibition of a target protein through a Michael addition reaction. Nucleophilic residues, such as cysteine (thiol group), serine (hydroxyl group), or lysine (amino group), present in the active or allosteric site of a target protein, could act as the Michael donor.

The proposed sequence of events is as follows:

  • Initial Binding: The compound first forms a non-covalent interaction with the target protein, positioning the propargyl amide group in proximity to a nucleophilic residue.

  • Nucleophilic Attack: The nucleophilic side chain of an amino acid attacks the terminal carbon of the alkyne.

  • Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the protein's function.

This covalent modification would disrupt the protein's catalytic activity or its ability to participate in essential biological pathways.

Data Presentation

As of the date of this document, there is no publicly available quantitative data (e.g., IC50, Ki) on the biological activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

TargetAssay TypeIC50 (µM)Ki (µM)Cell-based Potency (EC50, µM)Reference
Hypothetical Target AEnzyme Inhibition
Hypothetical Target BReceptor Binding

Proposed Experimental Protocols

To investigate the speculated mechanism of action, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential in elucidating the biological activity of this compound.

General Screening for Biological Activity
  • Objective: To identify the general biological effects of the compound.

  • Methodology: A broad panel of cell-based assays representing various signaling pathways and cellular processes should be employed. This could include assays for cell viability, apoptosis, cell cycle progression, and reporter gene assays for key transcription factors. High-content screening could provide valuable initial insights into the compound's phenotypic effects.

Target Identification
  • Objective: To identify the specific protein target(s) of the compound.

  • Methodology:

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify enzyme classes that are targeted by the compound. A probe structurally similar to this compound but with a reporter tag (e.g., biotin or a fluorophore) would be synthesized. This probe would be incubated with cell lysates or live cells, and the labeled proteins would be identified by mass spectrometry.

    • Affinity Chromatography: The compound could be immobilized on a solid support to create an affinity matrix. This matrix would be used to capture binding partners from cell lysates, which would then be identified by mass spectrometry.

Validation of Covalent Inhibition
  • Objective: To confirm the covalent nature of the interaction between the compound and its target.

  • Methodology:

    • Mass Spectrometry: The purified target protein would be incubated with the compound, and the resulting protein-compound adduct would be analyzed by mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of the compound would confirm covalent binding. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that is modified.

    • Washout Experiments: In a functional assay, if the inhibitory effect of the compound persists after its removal from the assay medium, it suggests an irreversible (covalent) mode of inhibition.

    • Competition Assays: Pre-incubation of the target protein with a known reversible inhibitor should prevent the covalent labeling by this compound if they share the same binding site.

Visualizations

Signaling Pathway Diagram

G cluster_0 Inhibition Mechanism Compound This compound Target Target Protein (e.g., Kinase, Protease) Compound->Target Non-covalent Binding Covalent_Adduct Covalent Protein-Inhibitor Adduct Target->Covalent_Adduct Covalent Modification Downstream_Substrate Downstream Substrate Target->Downstream_Substrate Catalytic Activity Nucleophilic_Residue Nucleophilic Residue (Cys, Ser, Lys) Covalent_Adduct->Downstream_Substrate Inhibition Biological_Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Substrate->Biological_Effect Signal Transduction

Caption: Speculated covalent inhibition pathway of this compound.

Experimental Workflow Diagram

G Start Start: Compound Synthesis and Characterization Screening Broad Phenotypic Screening (Cell-based Assays) Start->Screening Target_ID Target Identification (ABPP, Affinity Chromatography) Screening->Target_ID Identified Phenotype Hit_Validation Hit Validation (Biochemical Assays) Target_ID->Hit_Validation Putative Target(s) Covalent_Validation Covalent Mechanism Validation (Mass Spectrometry, Washout) Hit_Validation->Covalent_Validation Confirmed Target SAR Structure-Activity Relationship (SAR) and Lead Optimization Covalent_Validation->SAR Validated Covalent Inhibitor End Preclinical Candidate SAR->End

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a mechanism of action based on covalent inhibition. The propargyl amide moiety is a potent electrophile capable of reacting with nucleophilic residues in target proteins. The proposed experimental workflow provides a roadmap for future research to elucidate its specific biological targets and validate this hypothesized mechanism. The identification of its targets could unveil novel therapeutic opportunities and provide a valuable chemical tool for studying complex biological processes. Further investigation into this and structurally related compounds is warranted to explore their potential in drug discovery and chemical biology.

The Ascendant Role of Pyrrolidine-Containing Alkynes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules, both natural and synthetic.[1][2][3][4][5][6] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, act as a chiral scaffold, and introduce conformational rigidity, have rendered it a privileged motif in medicinal chemistry.[6][7] The strategic incorporation of an alkyne functional group onto the pyrrolidine scaffold further enhances its utility, providing a versatile handle for bioorthogonal chemistry, such as "click" reactions, and enabling the exploration of novel chemical space in the quest for potent and selective therapeutic agents.[8] This technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to pyrrolidine-containing alkynes, with a focus on their applications in drug discovery and development.

Synthetic Strategies for Pyrrolidine-Containing Alkynes

The construction of the pyrrolidine ring functionalized with an alkyne moiety can be achieved through various synthetic routes. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor already bearing an alkyne group.

A prevalent strategy involves the utilization of chiral pool starting materials, such as proline and 4-hydroxyproline, which provide a straightforward entry to enantiomerically pure pyrrolidine derivatives.[9][10] For instance, the propargylation of N-protected prolinol can furnish the desired N-propargyl pyrrolidine. Another powerful approach is the intramolecular cyclization of amine-tethered alkynes.[4][8] This can be catalyzed by various transition metals, such as copper or silver, to afford substituted pyrrolidines with good regioselectivity.[4][8] Furthermore, multicomponent reactions offer an efficient means to construct complex pyrrolidine scaffolds in a single step.[11]

A generalized synthetic pathway for the preparation of pyrrolidine-containing alkynes from an acyclic amino-alkyne precursor is depicted below.

G Acyclic_Amine Acyclic Amino-Alkyne Cyclization Metal-Catalyzed Intramolecular Cyclization Acyclic_Amine->Cyclization Cu(I) or Ag(I) catalyst Pyrrolidine_Alkyne Pyrrolidine-Containing Alkyne Cyclization->Pyrrolidine_Alkyne Functionalization Further Functionalization (e.g., Click Chemistry) Pyrrolidine_Alkyne->Functionalization Bioactive_Molecule Bioactive Molecule Functionalization->Bioactive_Molecule

Fig. 1. Synthetic pathway to pyrrolidine-containing alkynes.

Biological Activities and Therapeutic Potential

Pyrrolidine-containing alkynes have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. Their ability to interact with diverse biological targets, including enzymes and receptors, underscores their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of pyrrolidine derivatives. For instance, certain polysubstituted pyrrolidines have shown significant inhibitory effects against a panel of cancer cell lines, with IC50 values in the low micromolar range.[12][13] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[13]

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine 3h10 cancer cell lines2.9 - 16[12][13]
Pyrrolidine 3k10 cancer cell lines2.9 - 16[12][13]
Spiropyrrolidine-thiazolo-oxindole 43aHepG20.85 ± 0.20[3]
Spiropyrrolidine-thiazolo-oxindole 43bHepG20.80 ± 0.10[3]
Copper complex 37aSW4800.99 ± 0.09[3]
Enzyme Inhibition

The pyrrolidine scaffold is a key component of many enzyme inhibitors. Pyrrolidine-containing compounds have been shown to effectively inhibit enzymes such as α-amylase, α-glucosidase, dipeptidyl peptidase-IV (DPP-IV), acetylcholinesterase (AChE), and carbonic anhydrases (CAs), which are implicated in diabetes, neurodegenerative diseases, and other pathological conditions.[1][2][3][14][15]

CompoundTarget EnzymeIC50 / KiReference
4-methoxy analogue 3gα-amylase26.24 µg/mL[1][14]
4-methoxy analogue 3gα-glucosidase18.04 µg/mL[1][14]
Compound 23dDPP-IV11.32 ± 1.59 µM[2][3]
Compound 45aAChE69.07 ± 10.99 µM[2][3]
Compound 3bhCA I17.61 ± 3.58 nM (Ki)[15]
Compound 3bhCA II5.14 ± 0.61 nM (Ki)[15]
Boronic acid derivative 21Autotaxin35 nM[16]
Boronic acid derivative 3kAutotaxin50 nM[16]
Antimicrobial and Antiviral Activity

The pyrrolidine nucleus is also found in compounds with significant antimicrobial and antiviral properties. For example, anisomycin, a naturally occurring pyrrolidine alkaloid, is known to inhibit bacterial protein synthesis.[2] Other synthetic pyrrolidine derivatives have demonstrated activity against various bacterial and fungal strains.[15][17]

CompoundOrganismMIC (µg/mL)Reference
3BP, 3CP, 3DPStaphylococcus aureus0.025[17]
3AP, 3IPEnterococcus faecalis0.025[17]
3CPMycobacterium tuberculosis6.25[17]
Compounds 6a-6cMycobacterium tuberculosis15.62[15]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of pyrrolidine-containing alkynes. Below are representative protocols for key experimental techniques cited in the literature.

General Procedure for the Synthesis of Pyrrolidine Chalcone Derivatives

A common synthetic route to pyrrolidine-containing chalcones involves the condensation of an appropriate aldehyde with a diazotized 4-amino acetophenone coupled to pyrrolidine.[17]

  • Diazotization: 4-amino acetophenone is dissolved in a suitable acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the temperature.

  • Coupling: The diazotized solution is then added to a solution of pyrrolidine in an alkaline medium.

  • Condensation: The resulting intermediate is condensed with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

  • Purification: The final product is typically purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[5]

G Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Fig. 2. Workflow for the MTT assay.
In Vitro Enzyme Inhibition Assay (α-Amylase)

The inhibitory activity of compounds against α-amylase can be determined by measuring the amount of maltose produced from starch.[1][14]

  • Pre-incubation: The test compound is pre-incubated with the α-amylase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.9) at a specific temperature (e.g., 37 °C) for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a starch solution.

  • Incubation: The reaction mixture is incubated for a specific time at the optimal temperature.

  • Termination of Reaction: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: The mixture is heated in a boiling water bath, followed by cooling.

  • Measurement: The absorbance of the resulting colored solution is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control.

Signaling Pathways

While specific signaling pathways for many novel pyrrolidine-containing alkynes are still under investigation, some related pyrrolidine derivatives have been shown to modulate key cellular pathways. For example, the anticancer effects of some pyrrolidines are mediated through the induction of apoptosis, which can involve the activation of caspase cascades and the regulation of Bcl-2 family proteins.[13] In the context of diabetes, α-amylase and α-glucosidase inhibitors reduce postprandial hyperglycemia by delaying carbohydrate digestion. The inhibition of DPP-IV enhances the levels of incretin hormones, which in turn stimulate insulin secretion.[2][3]

G Pyrrolidine_Inhibitor Pyrrolidine-based DPP-IV Inhibitor DPP_IV DPP-IV Enzyme Pyrrolidine_Inhibitor->DPP_IV Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP_IV->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose

Fig. 3. Mechanism of action for DPP-IV inhibitors.

Conclusion

Pyrrolidine-containing alkynes represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the synthetic tractability of the pyrrolidine scaffold and the utility of the alkyne handle, make them attractive starting points for the development of novel therapeutics. Further exploration of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties will be crucial in translating their therapeutic potential into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the innovative design and synthesis of pyrrolidine-based drug candidates.

References

Technical Guide: Solubility of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrrolidin-1-yl)prop-2-yn-1-one is a chemical compound of interest in organic synthesis and potentially in drug discovery, given the prevalence of the pyrrolidine and propargyl moieties in bioactive molecules. Understanding its solubility in various organic solvents is a critical first step in its application, from reaction optimization and purification to formulation and biological screening.

This technical guide offers a predictive analysis of the solubility of this compound in a range of common organic solvents. These predictions are grounded in the principle of "like dissolves like," considering the polarity of the solute and the solvents. Additionally, this document provides detailed experimental methodologies for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility data.

Predicted Solubility Profile

The structure of this compound features a polar tertiary amide group and a less polar alkyne and pyrrolidine ring. The presence of the carbonyl group and the nitrogen atom in the amide functionality allows for dipole-dipole interactions and hydrogen bond acceptance.[1][2] Consequently, it is anticipated to be more soluble in polar organic solvents than in non-polar ones.[3] The solubility is expected to decrease as the alkyl chain length of the solvent increases and its polarity decreases.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethylformamide (DMF)HighPolar aprotic solvent, similar in nature to the amide structure of the solute.
AcetonitrileModerate to HighPolar aprotic solvent, effective for many organic compounds.
AcetoneModerateA ketone with significant polarity, should be a good solvent.
Polar Protic EthanolModerate to HighCapable of hydrogen bonding, which can interact with the amide oxygen.
MethanolModerate to HighSimilar to ethanol, its high polarity should facilitate dissolution.
IsopropanolModerateLess polar than methanol and ethanol, potentially leading to slightly lower solubility.
Non-Polar TolueneLowAromatic hydrocarbon with low polarity.
HexaneLow to InsolubleAliphatic hydrocarbon, very non-polar.
Diethyl EtherLow to ModeratePossesses some polarity due to the ether linkage but is predominantly non-polar.
Chlorinated Dichloromethane (DCM)Moderate to HighA versatile solvent with moderate polarity, often effective for a wide range of organic compounds.
ChloroformModerateSimilar to DCM, its polarity should allow for good solubility.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe the mixture at each step. Solubility is determined based on the complete dissolution of the solid.

  • The results can be categorized as:

    • Soluble: Dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Add a known volume of the selected organic solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe with a filter.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G cluster_0 Preparation cluster_1 Qualitative Assessment cluster_2 Quantitative Measurement (Shake-Flask) cluster_3 Data Reporting start Start: Obtain Pure Compound and Solvents weigh Weigh Compound start->weigh qual_test Add Solvent Incrementally to Small Sample weigh->qual_test prep_sat Prepare Saturated Solution (Excess Solute) weigh->prep_sat observe Observe Dissolution qual_test->observe categorize Categorize as Soluble, Partially Soluble, or Insoluble observe->categorize report Report Solubility Data (e.g., mg/mL at a specific temperature) categorize->report equilibrate Equilibrate at Constant Temperature with Agitation prep_sat->equilibrate separate Separate Supernatant from Undissolved Solid equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate calculate->report

Caption: General workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Exploratory Reactions of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected exploratory reactions of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a member of the versatile class of organic compounds known as ynamides. Due to a lack of specific experimental data for this exact molecule in the reviewed literature, this guide presents data and protocols for closely related ynamide analogues. These examples serve as a robust predictive framework for researchers investigating the synthetic utility of this compound.

Introduction to Ynamide Reactivity

Ynamides are alkynes substituted with a nitrogen atom that bears an electron-withdrawing group. This structural feature imparts a unique electronic bias to the carbon-carbon triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. This polarization governs the diverse reactivity of ynamides, rendering them valuable building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic scaffolds. The pyrrolidine moiety in the target compound is a common motif in many natural products and pharmaceuticals, making the exploration of its ynamide derivative particularly relevant for drug discovery.

Key Reaction Classes

The primary modes of reactivity for ynamides, and by extension this compound, can be categorized as cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Ynamides are excellent partners in various cycloaddition reactions, leading to a wide array of heterocyclic products.

The reaction of ynamides with azides is a common method for the synthesis of 1,2,3-triazoles. This transformation can be catalyzed by various transition metals, with ruthenium and rhodium complexes being particularly effective. These reactions often proceed with high regioselectivity.[1]

Table 1: Representative [3+2] Cycloaddition of Ynamides with Azides [1]

Ynamide SubstrateAzide SubstrateCatalystSolventTemperature (°C)Yield (%)
N-(p-tolylsulfonyl)prop-2-yn-1-amideBenzyl azide[RuCp*Cl]4Dioxane10085
N-(methylsulfonyl)prop-2-yn-1-amidePhenyl azide[Rh2(OAc)4]Toluene8092
N-benzoylprop-2-yn-1-amide4-Methoxyphenyl azideCuITHFRT78

Experimental Protocol: General Procedure for Ruthenium-Catalyzed [3+2] Cycloaddition of a Ynamide with an Azide [1]

To a solution of the ynamide (1.0 mmol) and the azide (1.2 mmol) in anhydrous dioxane (5 mL) is added [RuCp*Cl]4 (0.025 mmol). The reaction mixture is stirred under an inert atmosphere at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

G [3+2] Cycloaddition of a Ynamide with an Azide cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ynamide This compound Triazole 1,2,3-Triazole Ynamide->Triazole + R-N3 Azide R-N3 Azide->Triazole Catalyst [Ru] or [Rh] Catalyst->Triazole

Caption: General scheme for the [3+2] cycloaddition of a ynamide with an azide.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Ynamides can participate in this reaction, providing access to highly functionalized, nitrogen-containing bicyclic compounds. These reactions are typically mediated by cobalt or rhodium catalysts.

Table 2: Representative Pauson-Khand Reactions of Ynamides

Ynamide SubstrateAlkene SubstrateCatalystSolventTemperature (°C)Yield (%)
N-(prop-2-yn-1-yl)tosylamideNorborneneCo2(CO)8Toluene11075
N-allyl-N-(prop-2-yn-1-yl)tosylamide(intramolecular)[Rh(CO)2Cl]2DCE8088
N-(prop-2-yn-1-yl)benzamideEthylene (1 atm)Fe(CO)5THF14062

Experimental Protocol: General Procedure for the Intramolecular Pauson-Khand Reaction of an Enyne-Ynamide

A solution of the enyne-ynamide (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) is degassed with argon for 15 minutes. [Rh(CO)2Cl]2 (0.025 mmol) is then added, and the reaction mixture is stirred under a CO atmosphere (balloon) at 80 °C for 24 hours. The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the bicyclic cyclopentenone.

G Intramolecular Pauson-Khand Reaction Workflow Start Start with Enyne-Ynamide Substrate Degas Degas solution with Argon Start->Degas Add_Catalyst Add [Rh(CO)2Cl]2 Degas->Add_Catalyst Heat Heat under CO atmosphere (80 °C) Add_Catalyst->Heat Evaporation Solvent Evaporation Heat->Evaporation Purification Flash Chromatography Evaporation->Purification Product Bicyclic Cyclopentenone Purification->Product

Caption: Experimental workflow for the intramolecular Pauson-Khand reaction.

Nucleophilic Addition Reactions

The electrophilic nature of the α-carbon and the nucleophilic nature of the β-carbon of the ynamide alkyne allow for a range of nucleophilic addition reactions.

Thiols can add to ynamides in a regio- and stereoselective manner. The outcome of the reaction (α- or β-addition) can often be controlled by the reaction conditions.[2] Under basic conditions, a nucleophilic β-addition is often favored.[2]

Table 3: Representative Nucleophilic Addition of Thiols to Ynamides [2]

Ynamide SubstrateThiol SubstrateBaseSolventTemperature (°C)Product (Addition)Yield (%)
N-(prop-2-yn-1-yl)triflamideThiophenolDBUCH3CNRTβ-addition89
N-(prop-2-yn-1-yl)tosylamideBenzyl mercaptanNaHTHF0 to RTβ-addition75
N-benzoylprop-2-yn-1-amideCysteine methyl esterEt3NMeOHRTβ-addition82

Experimental Protocol: General Procedure for the β-Addition of a Thiol to a Ynamide [2]

To a solution of the ynamide (1.0 mmol) and the thiol (1.1 mmol) in acetonitrile (5 mL) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol). The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding β-thioenamide.

G Regioselectivity of Thiol Addition to Ynamides cluster_alpha α-Addition cluster_beta β-Addition Ynamide Ynamide Alpha_Product α-Thioenamide Ynamide->Alpha_Product Acidic/Neutral Conditions Beta_Product β-Thioenamide Ynamide->Beta_Product Basic Conditions Thiol R-SH Thiol->Alpha_Product Thiol->Beta_Product

Caption: Control of regioselectivity in the addition of thiols to ynamides.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Based on the well-established reactivity of analogous ynamides, this molecule is expected to readily participate in a variety of powerful synthetic transformations, most notably cycloaddition and nucleophilic addition reactions. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to begin their exploration of this compound's synthetic potential. The development of novel synthetic routes utilizing this compound holds significant promise for the efficient construction of diverse, nitrogen-containing molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific reactivity of this compound is highly encouraged to fully unlock its synthetic utility.

References

In Silico Prediction of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a novel compound with potential pharmacological applications. Due to the limited availability of experimental data, this document leverages established computational methodologies to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. The following sections detail the predicted data in structured tables, outline the computational protocols used for these predictions, and present visual workflows and conceptual diagrams to facilitate a deeper understanding of the in silico evaluation process. This guide serves as a foundational resource for researchers interested in the further development and investigation of this and similar molecules.

Predicted Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and pharmacokinetic properties of this compound have been predicted using validated in silico models. These parameters are critical in the early stages of drug discovery to assess the molecule's potential as a drug candidate. The data presented in the tables below were generated using a combination of QSAR-based models and property calculators.

Predicted Physicochemical Properties
PropertyPredicted ValueUnit
Molecular Weight137.18 g/mol
LogP (Octanol/Water Partition Coefficient)0.45
Water Solubility (LogS)-1.8
pKa (most basic)5.2
Polar Surface Area (PSA)29.5Ų
Number of Hydrogen Bond Donors0
Number of Hydrogen Bond Acceptors2
Rotatable Bonds2
Predicted ADMET Properties

The ADMET profile of a compound is a key determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound.

ADMET ParameterPredictionConfidence
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityHighMedium
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesMedium
P-glycoprotein SubstrateNoHigh
Metabolism
CYP1A2 InhibitorNoHigh
CYP2C9 InhibitorNoHigh
CYP2C19 InhibitorNoMedium
CYP2D6 InhibitorNoHigh
CYP3A4 InhibitorNoHigh
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoMedium
Toxicity
AMES MutagenicityLow ProbabilityMedium
hERG InhibitionLow RiskMedium
HepatotoxicityLow ProbabilityLow
Skin SensitizationLow ProbabilityMedium

In Silico Prediction Methodologies

The predictions presented in this guide were generated using a standardized in silico workflow. This section details the experimental protocols for the key computational methods employed.

Physicochemical and ADMET Prediction Protocol

A combination of well-established online platforms and computational models were utilized for the prediction of physicochemical and ADMET properties.

  • Software/Web Servers: SwissADME, pkCSM, and PreADMET.

  • Input: The canonical SMILES string for this compound (O=C(N1CCCC1)C#C) was used as the input for all platforms.

  • Methodology:

    • The SMILES string was submitted to the respective web servers.

    • The servers' built-in algorithms, which are based on quantitative structure-activity relationship (QSAR) models and fragment-based contribution methods, were used to calculate the various properties.

    • The outputs from each server were cross-validated to ensure consistency and reliability of the predictions. For instance, Lipinski's rule of five was checked to evaluate drug-likeness.

    • The final predicted values represent a consensus or an average from the different models where applicable.

Visualizing In Silico Workflows and Relationships

To provide a clearer understanding of the processes and concepts involved in the in silico prediction of this compound's properties, the following diagrams have been generated using the Graphviz DOT language.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Output Molecule This compound SMILES: O=C(N1CCCC1)C#C Physicochemical Physicochemical Properties (LogP, Solubility, pKa) Molecule->Physicochemical ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecule->ADMET Data_Tables Structured Data Tables Physicochemical->Data_Tables ADMET->Data_Tables Report Technical Guide Data_Tables->Report

In Silico Prediction Workflow for this compound.

ADMET_Components cluster_components Key Components ADMET ADMET Absorption Absorption ADMET->Absorption Distribution Distribution ADMET->Distribution Metabolism Metabolism ADMET->Metabolism Excretion Excretion ADMET->Excretion Toxicity Toxicity ADMET->Toxicity

Core Components of an In Silico ADMET Profile.

Discussion and Future Directions

The in silico predictions for this compound suggest that it possesses favorable drug-like properties. Its predicted high intestinal absorption and ability to cross the blood-brain barrier indicate potential for oral bioavailability and central nervous system activity. The pyrrolidine moiety is a common scaffold in many biologically active compounds, often contributing to desirable pharmacokinetic properties.[1][2] The propargyl group is a reactive functional group that can participate in various chemical reactions, which may be relevant for its mechanism of action.

The predicted low potential for inhibition of major cytochrome P450 enzymes is a positive attribute, suggesting a lower likelihood of drug-drug interactions. Furthermore, the initial toxicity predictions indicate a relatively safe profile, though these predictions have a lower confidence level and require experimental validation. In silico methods for toxicity prediction are valuable screening tools in early drug development.[3][4]

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to confirm its physicochemical properties, pharmacokinetic profile, and biological activity. The pyrrolidine scaffold is a versatile starting point for the synthesis of various derivatives.[5] These experimental results will be essential to fully elucidate the therapeutic potential of this compound.

References

In-depth Technical Guide: 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1-(Pyrrolidin-1-yl)prop-2-yn-1-one" as specified in the topic of inquiry is not associated with a publicly registered CAS number and appears to be a novel or uncharacterized substance. This guide will therefore focus on the closely related and well-documented analog, 1-(Pyrrolidin-1-yl)prop-2-en-1-one (CAS: 42104-70-1) . This analog shares a pyrrolidine ring and a propenone linkage, differing only in the saturation of the bond (an alkene instead of an alkyne). The information presented herein pertains to this analog.

Chemical Identity and Properties

1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine, is a chemical compound with the molecular formula C₇H₁₁NO.[1][2] It is recognized for its utility as a monomer and a building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of 1-(Pyrrolidin-1-yl)prop-2-en-1-one are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 42104-70-1[1][2]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
IUPAC Name 1-(pyrrolidin-1-yl)prop-2-en-1-one[2]
Synonyms N-acryloylpyrrolidine, N,N-Tetramethyleneacrylamide[2]
SMILES C=CC(=O)N1CCCC1[1][2]

Synthesis and Experimental Protocols

The primary synthetic route to 1-(Pyrrolidin-1-yl)prop-2-en-1-one involves the acylation of pyrrolidine with acryloyl chloride.

General Synthesis Protocol

This protocol describes the synthesis of N-acryloylpyrrolidine from pyrrolidine and acryloyl chloride.

Materials:

  • Pyrrolidine

  • Acryloyl chloride

  • Anhydrous diethyl ether (or a similar inert solvent)

  • Triethylamine (or another suitable base)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine and triethylamine in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the cooled pyrrolidine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(Pyrrolidin-1-yl)prop-2-en-1-one.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one.

G reagents Pyrrolidine + Triethylamine in Diethyl Ether reaction_vessel Reaction at 0°C to Room Temp. reagents->reaction_vessel filtration Filtration reaction_vessel->filtration acryloyl_chloride Acryloyl Chloride in Diethyl Ether acryloyl_chloride->reaction_vessel Slow Addition workup Aqueous Workup (NaHCO3, Brine) filtration->workup drying Drying (MgSO4) workup->drying purification Purification (Vacuum Distillation) drying->purification product 1-(Pyrrolidin-1-yl)prop-2-en-1-one purification->product

Caption: General synthesis workflow for 1-(Pyrrolidin-1-yl)prop-2-en-1-one.

Biological Activity and Applications

1-(Pyrrolidin-1-yl)prop-2-en-1-one has been investigated for its role in polymer chemistry and has potential applications in drug development due to the biological activities observed in structurally related compounds.

Enzyme Inhibition

This compound has been shown to be an inhibitor of the homopolymerization of polydimethylsiloxane (PDMS) by competing for the active site on DNA polymerase.[1] It also inhibits the copolymerization of PDMS with methyl methacrylate (MMA).[1]

Quantitative Inhibition Data:

ParameterValueEnzyme System
Inhibition Constant (Ki) 4.56 x 10⁻⁵ MDNA Polymerase (for PDMS homopolymerization)
IC₅₀ 2.14 x 10⁻⁵ MDNA Polymerase (for PDMS homopolymerization)
Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of 1-(Pyrrolidin-1-yl)prop-2-en-1-one are limited, a class of 1,3-disubstituted prop-2-en-1-one derivatives has been identified as inhibitors of neutrophilic inflammation.[3] These compounds were found to modulate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[3] Given its structural similarity, it is plausible that 1-(Pyrrolidin-1-yl)prop-2-en-1-one may exhibit similar biological activities.

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

Based on studies of structurally related enone derivatives, a potential mechanism of action for the anti-inflammatory effects of 1-(Pyrrolidin-1-yl)prop-2-en-1-one involves the modulation of the MAPK and Akt signaling pathways in neutrophils.[3] These pathways are crucial for neutrophil activation, which includes processes like elastase release and superoxide anion generation.

Signaling Pathway Diagram

The diagram below illustrates the proposed signaling pathway that may be modulated by this class of compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FPR1 FPR1 PLC PLC FPR1->PLC PI3K PI3K FPR1->PI3K MAPK MAPK PLC->MAPK Akt Akt PI3K->Akt inflammation Neutrophilic Inflammation MAPK->inflammation Akt->inflammation compound Prop-2-en-1-one Derivative compound->MAPK Inhibition compound->Akt Inhibition

Caption: Proposed modulation of MAPK and Akt pathways by prop-2-en-1-one derivatives.

Conclusion

1-(Pyrrolidin-1-yl)prop-2-en-1-one is a versatile chemical compound with established roles in polymer science and potential applications in the development of novel anti-inflammatory agents. Its synthesis is straightforward, and its biological activity, particularly in the context of enzyme inhibition, is quantitatively characterized. Further research into its potential modulation of inflammatory signaling pathways, such as the MAPK and Akt pathways, could open new avenues for its therapeutic use. This guide provides a foundational overview for researchers and drug development professionals interested in the properties and applications of this compound.

References

Navigating the Stability and Storage of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ynone functional group is a powerful tool in organic synthesis and drug discovery, valued for its reactivity and versatility. However, this reactivity can also present challenges in terms of compound stability and long-term storage. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide draws upon established principles of chemical stability and data from structurally analogous compounds to provide a robust framework for its handling and storage.

Core Stability Profile

General principles suggest that factors such as temperature, light, moisture, and pH will be critical in maintaining the integrity of the compound. Based on information for related compounds, it is stable under recommended storage conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, based on best practices for similar chemical entities.

Table 1: Recommended Storage Conditions for this compound and Structurally Related Compounds

ParameterRecommended ConditionRationale & Analogue Data
Temperature 2-8°C[1] or 4°C[2]Refrigeration is recommended to minimize thermal degradation and potential polymerization. The related compound 1-(Prop-2-yn-1-yl)pyrrolidine is stored under these conditions[1][2]. For general pyrrolidine compounds, a cool place is advised[3].
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture. The container should be sealed in a dry environment[1].
Light Protection from light (e.g., amber vial)To prevent light-induced degradation or polymerization. It is recommended to avoid direct sunlight for related compounds[3].
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to air and moisture. General recommendations for pyrrolidine include keeping the container tightly closed[3][4].
pH NeutralAvoid acidic or basic conditions which could catalyze hydration of the alkyne or other degradation pathways.

Experimental Protocols for Stability Assessment

For researchers wishing to establish a precise stability profile for this compound, a comprehensive stability study is recommended. The following outlines a general experimental protocol.

Objective: To determine the degradation kinetics of this compound under various environmental conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of varying pH

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • Calibrated HPLC or UPLC system with a suitable column and detector (e.g., UV-Vis)

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and a neutral control (water) at a known concentration. Monitor the degradation over time at a set temperature (e.g., 40°C) by HPLC.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor degradation by HPLC.

    • Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation over time.

    • Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and monitor for degradation.

  • Long-Term Stability Studies:

    • Store aliquots of the compound under the recommended storage conditions (2-8°C, protected from light, inert atmosphere).

    • At predetermined time points (e.g., 0, 3, 6, 12, 24 months), analyze an aliquot for purity and degradation products using a validated HPLC method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify major degradation products.

  • Determine the degradation rate constants and shelf-life under different conditions.

Logical Workflow and Pathway Diagrams

To visualize the relationship between storage conditions and compound stability, as well as a general experimental workflow, the following diagrams are provided.

Logical Relationship: Storage Conditions and Stability cluster_outcomes Stability Outcomes cluster_pathways Degradation Pathways Temperature Temperature Stable Compound Stable Temperature->Stable Optimal Conditions Degraded Compound Degraded Temperature->Degraded High Temp. Light Light Exposure Light->Stable Optimal Conditions Photodegradation Photodegradation Light->Photodegradation Atmosphere Atmosphere (O₂, H₂O) Atmosphere->Stable Optimal Conditions Hydrolysis Hydrolysis Atmosphere->Hydrolysis H₂O Oxidation Oxidation Atmosphere->Oxidation O₂ pH pH pH->Stable Optimal Conditions pH->Hydrolysis Acid/Base Hydrolysis->Degraded Oxidation->Degraded Polymerization Polymerization Polymerization->Degraded Photodegradation->Degraded

Caption: Logical flow from storage conditions to stability outcomes.

Experimental Workflow: Stability Assessment cluster_forced Forced Conditions start High Purity Compound forced_degradation Forced Degradation Studies start->forced_degradation long_term Long-Term Stability Studies start->long_term Acid_Base Acid/Base Hydrolysis forced_degradation->Acid_Base Oxidation Oxidation forced_degradation->Oxidation Thermal Thermal Stress forced_degradation->Thermal Photo Photostability forced_degradation->Photo analysis HPLC/UPLC Analysis long_term->analysis data_analysis Data Analysis (Kinetics, Shelf-life) analysis->data_analysis report Stability Report data_analysis->report Acid_Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis

Caption: General workflow for assessing chemical stability.

Conclusion

While direct, quantitative stability data for this compound remains to be published, a conservative and scientifically sound approach to its storage and handling can be established based on the known reactivity of the ynone functional group and data from analogous compounds. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount to preserving the integrity of this valuable research compound. For applications requiring a detailed understanding of its stability profile, a systematic experimental investigation as outlined in this guide is strongly recommended. This will ensure the reliability and reproducibility of experimental results and contribute to the collective knowledge base for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of complex molecules within pharmaceuticals, natural products, and materials science.[1] Ynamides, alkynes bearing a nitrogen atom directly attached to the triple bond, are valuable building blocks in organic synthesis. Their Sonogashira coupling provides access to a range of functionalized acetylenic compounds. However, ynamides can be challenging substrates due to a competing homocoupling pathway.[3][4]

This document provides a detailed protocol for the Sonogashira coupling of a specific ynamide, 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, with aryl halides. The protocol is based on established methods for the successful coupling of other ynamides and offers both a traditional copper-co-catalyzed method and a copper-free alternative.[3][5]

Catalytic Cycles

The Sonogashira reaction can proceed through two primary catalytic cycles: a palladium and copper co-catalyzed cycle and a copper-free cycle.

1. Palladium and Copper Co-catalyzed Cycle: This is the classic approach where two interconnected cycles operate simultaneously. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product.[6][7] The copper cycle facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide species.[6][7]

2. Copper-Free Sonogashira Coupling: In this variation, the copper co-catalyst is omitted. The reaction still proceeds via a palladium cycle, but the deprotonation of the alkyne and its transfer to the palladium center occur through a different mechanism, often requiring a stronger base.[6]

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with an aryl iodide. These should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Important Precaution: Ynamides can be sensitive to moisture and acidic conditions.[8] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Palladium and Copper Co-Catalyzed Sonogashira Coupling

This protocol is adapted from successful methods for the coupling of urethane-based ynamides.[3]

Materials and Reagents:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂][2][6]

  • Copper co-catalyst: Copper(I) iodide (CuI)[3]

  • Base: Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N)[2]

  • Solvent: Anhydrous Toluene or a mixture of Toluene and Diisopropylamine[3]

  • Anhydrous solvents and reagents

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

Sonogashira_Workflow_Cu cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Schlenk flask under Ar Reagents Add Pd catalyst, CuI, Aryl halide Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Add_Ynamide Add Ynamide Solvent->Add_Ynamide Add_Base Add Base Add_Ynamide->Add_Base Stir Stir at RT Add_Base->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column chromatography Concentrate->Purify Sonogashira_Workflow_Cu_Free cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Schlenk flask under Ar Reagents Add Pd(OAc)2, PPh3, NaOAc, Ynamide Setup->Reagents Solvent Add anhydrous DMF Reagents->Solvent Add_Aryl_Halide Add Aryl Iodide at 0 °C Solvent->Add_Aryl_Halide Heat Heat to 80 °C Add_Aryl_Halide->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to 0 °C Monitor->Cool Add_Water Add H2O Cool->Add_Water Extract Extract with Et2O Add_Water->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Product R¹-C≡C-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd CuAcetylide Cu-C≡C-R² CuAcetylide->Transmetalation

References

Application Notes and Protocols: 1-(Pyrrolidin-1-yl)prop-2-yn-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples based on the general reactivity of ynamides. Specific reaction conditions for 1-(pyrrolidin-1-yl)prop-2-yn-1-one may vary and require optimization.

Introduction

This compound is a versatile ynamide building block for the synthesis of a wide variety of heterocyclic compounds. The electron-donating pyrrolidine group activates the alkyne moiety, making it susceptible to attack by various nucleophiles and facilitating its participation in cycloaddition reactions. This reactivity profile allows for the construction of diverse and complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. These application notes provide an overview of its utility and generalized protocols for the synthesis of key heterocyclic systems.

I. Synthesis of Substituted Pyrazoles

Ynamides readily react with hydrazine derivatives to yield substituted pyrazoles. This transformation is typically a one-pot procedure that proceeds with high regioselectivity.

General Reaction Scheme:
Experimental Protocol (Representative)

Materials:

  • This compound

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Sodium acetate

  • Ethanol (or other suitable solvent like DMF, DMSO)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the substituted hydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

  • The reaction mixture is stirred at reflux for 4-12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative)
EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine HClEthanol78685-95
24-Methylphenylhydrazine HClDMF100880-90
3Hydrazine hydrateEthanol78490-98

Proposed Workflow for Pyrazole Synthesis

reagents This compound + Hydrazine Derivative + Base solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction_conditions Heating (Reflux) solvent->reaction_conditions Apply workup Workup (Extraction) reaction_conditions->workup After reaction completion purification Purification (Column Chromatography) workup->purification product Substituted Pyrazole purification->product cluster_thermal Thermal Conditions cluster_catalyzed Catalyzed Conditions Start This compound + Organic Azide Thermal_Node High Temperature (e.g., 110 °C) Start->Thermal_Node Catalyzed_Node Catalyst (e.g., Cu(I) or Ru(II)) Room Temperature Start->Catalyzed_Node Thermal_Product Mixture of Regioisomers (often 1,4 and 1,5) Thermal_Node->Thermal_Product Leads to Catalyzed_Product Single Regioisomer (e.g., 1,4-disubstituted) Catalyzed_Node->Catalyzed_Product Leads to

Application of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one in Medicinal Chemistry: A Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets.[2] Pyrrolidine-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, antidiabetic, and neuroprotective effects.[1]

The propargyl group, which contains a terminal alkyne, is another functional group of significant interest in medicinal chemistry. It can act as a bioisostere for other chemical groups, participate in covalent bonding with target enzymes (as a "warhead"), and serve as a handle for "click chemistry" reactions to link molecules together.[3][4] The presence of a terminal alkyne can confer specific binding properties and metabolic stability to a molecule.

Given the absence of specific data for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, this report will outline a hypothetical workflow and general protocols that researchers could adapt to investigate its medicinal chemistry potential.

Potential Therapeutic Areas and Targets

Based on the general activities of related compounds, this compound could be investigated for a variety of therapeutic applications:

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated ketone in conjunction with the terminal alkyne suggests potential as an inhibitor of enzymes, particularly those with a nucleophilic residue in the active site. Cysteine proteases, for example, could be a potential target class.

  • Neurological Disorders: The pyrrolidone scaffold is a core component of nootropic drugs like piracetam. It is conceivable that derivatives could be explored for their effects on cognitive function or as treatments for neurodegenerative diseases.

  • Anticancer Agents: Many compounds containing pyrrolidine or alkyne moieties have shown antiproliferative activity.

  • Infectious Diseases: The pyrrolidine ring is present in some antimicrobial and antiviral agents.

Hypothetical Experimental Protocols

Should a research program be initiated for this compound, the following general experimental protocols would be relevant.

Synthesis of this compound

A plausible synthetic route would involve the coupling of pyrrolidine with propynoic acid or an activated derivative.

Protocol:

  • Activation of Propynoic Acid: To a solution of propynoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Amide Bond Formation: To the activated propynoic acid solution, add one equivalent of pyrrolidine and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Biological Evaluation Workflow

A typical workflow to assess the medicinal chemistry potential of a novel compound is outlined below.

Caption: A generalized workflow for the biological evaluation of a new chemical entity in medicinal chemistry.

Conclusion

While the specific compound This compound is not well-documented in the context of medicinal chemistry, its constituent parts suggest that it could be a valuable scaffold for the development of new therapeutic agents. The lack of existing data presents an opportunity for novel research. Any investigation into this compound would require initial synthesis and characterization, followed by a systematic biological evaluation to identify potential therapeutic applications. The protocols and workflow described herein provide a general framework for such an endeavor. Researchers are strongly encouraged to perform a thorough literature search for any new data that may have been published since the generation of this report.

References

experimental setup for reactions involving 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a member of the ynamide class of compounds. Ynamides are versatile building blocks in organic synthesis, and the incorporation of the pyrrolidine motif suggests potential applications in medicinal chemistry and drug discovery.[1][2][3][4]

Introduction

This compound is a specialized chemical reagent characterized by a pyrrolidine ring attached to a propynoyl group. This structure combines the nucleophilicity of the pyrrolidine nitrogen with the electrophilic and reactive nature of the ynamide functionality. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[1][2][3][4] Ynamides, in general, are highly valuable intermediates in a variety of chemical transformations, including cycloaddition reactions, making them attractive for the synthesis of complex heterocyclic molecules.

Synthesis of this compound

The synthesis of ynamides can be achieved through several methods, with copper-catalyzed coupling reactions being one of the most common and reliable approaches. Below is a representative protocol for the synthesis of this compound based on the copper-catalyzed coupling of pyrrolidine with a suitable propioloyl halide derivative.

General Experimental Workflow for Ynamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Pyrrolidine Propioloyl Halide Derivative Copper Catalyst (e.g., CuI) Ligand (e.g., DMEDA) Base (e.g., K3PO4) Solvent (e.g., Toluene) Reaction_Conditions Inert Atmosphere (N2 or Ar) Elevated Temperature (Reflux) Stirring for 12-24h Reactants->Reaction_Conditions Combine Workup Cooling Filtration Solvent Evaporation Reaction_Conditions->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Analysis NMR (1H, 13C) Mass Spectrometry (MS) Infrared Spectroscopy (IR) Purification->Analysis Pure Product G cluster_reactions Potential Reactions Ynamide This compound Cycloaddition [3+2] Cycloaddition (e.g., with azides - Click Chemistry) Ynamide->Cycloaddition Azide Pauson_Khand Pauson-Khand Reaction Ynamide->Pauson_Khand Alkyne, CO Hydrofunctionalization Hydroamination / Hydroarylation Ynamide->Hydrofunctionalization Amine / Arene Rearrangement Meyer-Schuster Rearrangement Ynamide->Rearrangement Acid

References

Application Notes: The Synthetic Utility of the Pyrrolidine Moiety and Ynamides in the Generation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a key structural component in a vast array of biologically active compounds.[1][2] Its prevalence in numerous FDA-approved drugs and natural products underscores its significance in medicinal chemistry and drug discovery. The unique stereochemical and physicochemical properties of the pyrrolidine scaffold allow it to serve as a versatile building block for creating diverse molecular architectures with a wide range of therapeutic applications, including anticancer, antibacterial, antidiabetic, and anti-inflammatory agents.

Ynamides, which are characterized by a carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group, are highly versatile and reactive intermediates in organic synthesis. They are particularly valuable for the construction of nitrogen-containing heterocycles due to their unique electronic properties. While specific applications of 1-(pyrrolidin-1-yl)prop-2-yn-1-one in the synthesis of named bioactive molecules are not extensively documented in the current literature, the general reactivity of ynamides and the established importance of the pyrrolidine scaffold provide a strong basis for its potential utility in the development of novel therapeutic agents.

General Synthetic Strategies and Applications

The synthesis of bioactive molecules incorporating a pyrrolidine ring often relies on powerful and efficient chemical transformations. A particularly prominent method is the [3+2] cycloaddition reaction, which allows for the rapid construction of the five-membered pyrrolidine core with a high degree of stereocontrol.

One of the most common approaches for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (typically alkenes).[1][3] This method is highly convergent and allows for the introduction of diverse substituents onto the pyrrolidine ring, enabling the fine-tuning of the biological activity of the target molecules.

While direct examples using this compound are scarce, the ynamide functionality offers a reactive handle for various transformations, including cycloadditions, that could lead to the formation of complex heterocyclic systems. The general workflow for the synthesis of pyrrolidine-containing bioactive molecules can be conceptualized as shown below.

G cluster_0 Synthesis of Pyrrolidine Core cluster_1 Functionalization and Diversification cluster_2 Synthesis of Bioactive Molecule cluster_3 Biological Evaluation Starting_Materials Simple Acyclic or Heterocyclic Precursors Cycloaddition [3+2] Cycloaddition (e.g., Azomethine Ylide + Alkene) Starting_Materials->Cycloaddition Pyrrolidine_Scaffold Substituted Pyrrolidine Scaffold Cycloaddition->Pyrrolidine_Scaffold Functional_Group_Interconversion Functional Group Interconversion Pyrrolidine_Scaffold->Functional_Group_Interconversion Coupling_Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functional_Group_Interconversion->Coupling_Reactions Diversified_Intermediates Diversified Pyrrolidine Intermediates Coupling_Reactions->Diversified_Intermediates Final_Assembly Final Assembly / Late-stage Functionalization Diversified_Intermediates->Final_Assembly Bioactive_Molecule Target Bioactive Molecule Final_Assembly->Bioactive_Molecule In_vitro_assays In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Bioactive_Molecule->In_vitro_assays In_vivo_studies In vivo Studies (e.g., Animal Models) In_vitro_assays->In_vivo_studies Lead_Compound Identification of Lead Compound In_vivo_studies->Lead_Compound

General workflow for pyrrolidine-based drug discovery.

Examples of Bioactive Molecules with a Pyrrolidine Scaffold

Although syntheses starting from this compound are not specified, numerous bioactive molecules feature the pyrrolidine ring, highlighting the importance of this structural motif.

1. PARP Inhibitors: A series of benzimidazole carboxamides bearing a pyrrolidine nucleus have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2), which are enzymes involved in the DNA damage repair process.[3]

2. CXCR4 Antagonists: Certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor, showing potential antimetastatic activity. For instance, one such derivative demonstrated excellent binding affinity to the CXCR4 receptor with an IC50 of 79 nM.[3]

3. Anticonvulsants: Pyrrolidine-2,5-diones have been explored as valuable scaffolds for the development of anticonvulsant drugs. A series of 1,3-disubstituted pyrrolidine-2,5-diones have shown efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[3]

Experimental Protocols

Due to the absence of specific literature on the use of this compound for the synthesis of bioactive molecules, a detailed experimental protocol for a key reaction involving this specific compound cannot be provided. However, a general procedure for a [3+2] cycloaddition to form a pyrrolidine ring, a common strategy in this field, is outlined below based on analogous reactions.

General Protocol for a [3+2] Cycloaddition of an Azomethine Ylide with an Alkene:

  • Generation of the Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable amino acid or its ester derivative (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) are dissolved in an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the formation of the azomethine ylide via decarboxylation or condensation.

  • Cycloaddition Reaction: Once the azomethine ylide is formed, the dipolarophile (an alkene, 1.0 equivalent) is added to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted pyrrolidine.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

As no specific bioactive molecules synthesized from this compound were identified, a table summarizing quantitative data such as IC50 or ED50 values for such compounds cannot be generated. However, for the previously mentioned classes of pyrrolidine-containing bioactive molecules, representative data is provided for context.

Compound ClassTargetBioactivityReference
(S)-pyrrolidine derivativeCXCR4 ReceptorIC50 = 79 nM[3]
Pyrrolidine-2,5-dione-acetamideAnticonvulsant (MES test)ED50 = 80.38 mg kg-1[3]

Signaling Pathways

The development of diagrams for specific signaling pathways requires the identification of a bioactive molecule and its validated biological target. Since no such molecule synthesized from this compound could be found, a relevant signaling pathway diagram cannot be created. For instance, if a compound were found to be a PARP inhibitor, a diagram illustrating the role of PARP in the DNA damage response pathway could be generated.

G DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis DDR_Proteins Recruitment of DNA Damage Repair (DDR) Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor (Hypothetical Pyrrolidine Derivative) PARP_Inhibitor->PARP_Activation Inhibition

Hypothetical signaling pathway for a PARP inhibitor.

While this compound represents a potentially valuable building block due to the presence of both a reactive ynamide functionality and a privileged pyrrolidine scaffold, its specific applications in the synthesis of bioactive molecules are not yet well-documented in the scientific literature. The general synthetic strategies for creating pyrrolidine-containing compounds, particularly through cycloaddition reactions, are well-established and offer a promising avenue for the future exploration of this and related ynamides in drug discovery programs. Researchers and drug development professionals are encouraged to investigate the synthetic potential of this reagent in the quest for novel therapeutics.

References

Application Notes and Protocols: Derivatization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the derivatization of the versatile building block, 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, to generate a library of heterocyclic compounds for biological screening. The protocols focus on two primary, high-yield synthetic routes: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles and 1,3-dipolar cycloaddition with nitrile oxides for the synthesis of isoxazoles. Detailed methodologies for subsequent biological evaluation against cancer cell lines and microbial strains are also provided.

Introduction

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4][5][6][7][8][9] Ynamides, electron-deficient alkynes, are highly versatile synthetic intermediates known for their ability to participate in a variety of cycloaddition reactions to form complex heterocyclic systems.[4] The combination of these two features in this compound makes it an excellent starting material for the generation of diverse compound libraries for drug discovery. This document outlines the synthesis of novel triazole and isoxazole derivatives and their subsequent screening for anticancer and antimicrobial activities.

Synthetic Derivatization Strategies

The terminal alkyne of this compound is readily functionalized via cycloaddition reactions. The primary methods explored herein are the CuAAC reaction and 1,3-dipolar cycloaddition with in situ generated nitrile oxides.

Scheme 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.

G A This compound E Stir at Room Temperature A->E B Organic Azide (R-N3) B->E C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->E D Solvent (e.g., t-BuOH/H2O) D->E F 1-(Pyrrolidin-1-yl)-1-(4-substituted-1H-1,2,3-triazol-1-yl)ethan-1-one Derivatives E->F

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Scheme 2: Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

Isoxazoles can be synthesized through a 1,3-dipolar cycloaddition reaction between the ynamide and a nitrile oxide, which is typically generated in situ from an aldoxime.

G A This compound G Cycloaddition A->G B Aldoxime (R-CH=NOH) F In situ generation of Nitrile Oxide (R-CNO) B->F C Oxidizing Agent (e.g., NCS) C->F D Base (e.g., Et3N) D->F E Solvent (e.g., THF) E->F F->G H 3-substituted-5-(pyrrolidine-1-carbonyl)isoxazole Derivatives G->H

Caption: Workflow for the synthesis of isoxazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives
  • To a solution of this compound (1.0 mmol) and the corresponding organic azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Protocol 2: General Procedure for the Synthesis of Isoxazole Derivatives
  • To a stirred solution of the appropriate aldoxime (1.2 mmol) in anhydrous THF (15 mL), add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 15 minutes to generate the nitrile oxide in situ.

  • To this mixture, add a solution of this compound (1.0 mmol) in THF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the precipitated succinimide.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired isoxazole derivative.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using a dose-response curve.[11]

Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the synthesized compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation

The following tables present illustrative quantitative data for the biological activities of hypothetical derivatives of this compound. This data is representative of what might be expected for these classes of compounds based on existing literature for similar structures.[10][12][13][14]

Table 1: Illustrative Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDR-Group on TriazoleMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
TRZ-01 Phenyl15.222.518.7
TRZ-02 4-Chlorophenyl8.912.19.5
TRZ-03 4-Methoxyphenyl25.631.828.4
TRZ-04 Benzyl12.415.613.9
Doxorubicin (Standard)0.81.21.0

Table 2: Illustrative Antimicrobial Activity of Isoxazole Derivatives

Compound IDR-Group on IsoxazoleS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ISOX-01 Phenyl3264128
ISOX-02 4-Nitrophenyl163264
ISOX-03 2,4-Dichlorophenyl81632
ISOX-04 Naphthyl166464
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A2

Signaling Pathway Visualization

Many small molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death). A common mechanism involves the activation of a cascade of cysteine proteases called caspases. The triazole derivatives, in particular, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[15][16][17][18]

G cluster_0 Mitochondrial Apoptosis Pathway A Triazole Derivative B Increased Bax/Bcl-2 Ratio A->B Induces C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D F Apoptosome Formation D->F E Apaf-1 E->F H Caspase-9 (Initiator) F->H Activates G Pro-caspase-9 G->F J Caspase-3 (Executioner) H->J Activates I Pro-caspase-3 I->J K Cleavage of Cellular Substrates J->K L Apoptosis K->L

Caption: Caspase-mediated apoptosis pathway induced by triazole derivatives.

References

Application Notes and Protocols for the Use of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one as a Putative Covalent Binder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The ynamide functional group, characterized by a carbon-carbon triple bond adjacent to a nitrogen atom, represents a class of electrophiles with tunable reactivity that can be harnessed for the development of targeted covalent inhibitors.[1][2] 1-(Pyrrolidin-1-yl)prop-2-yn-1-one is an ynamide-containing molecule that holds promise as a covalent binder. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties.[3][4][5][6] This document provides a comprehensive overview of the potential application of this compound as a covalent binder and detailed protocols for its characterization.

Ynamides can be designed to react with nucleophilic amino acid residues on target proteins.[1][2] The reactivity of the ynamide is influenced by the substituents on the nitrogen atom.[1][2] While some ynamides have been shown to target cysteine residues through hydrosulfuration, others have been developed to react with carboxyl residues of aspartate and glutamate.[7] The specific reactivity of this compound would need to be experimentally determined.

Mechanism of Covalent Modification

The proposed mechanism of covalent modification by this compound involves the nucleophilic attack of an amino acid residue on the electrophilic ynamide. In the case of a cysteine residue, the thiol group would attack one of the sp-hybridized carbons of the ynamide, leading to the formation of a stable vinyl thioether adduct.[1][2]

Covalent Modification by Ynamide Protein Target Protein (with Cysteine residue) Noncovalent_Complex Non-covalent Complex Protein->Noncovalent_Complex Ki (kon/koff) Inhibitor This compound Inhibitor->Noncovalent_Complex Covalent_Adduct Covalent Adduct Noncovalent_Complex->Covalent_Adduct kinact

Caption: General mechanism of two-step covalent inhibition.

Data Presentation

As this compound is a putative covalent binder, specific experimental data is not yet available. The following table is a template for researchers to summarize key quantitative data obtained from the characterization of this or other novel covalent inhibitors.

ParameterValueAssay ConditionsTarget ProteinReference
Binding Affinity
Ki (nM)Enzyme inhibition assay
KD (nM)Surface Plasmon Resonance
Covalent Reactivity
kinact (s⁻¹)Enzyme inhibition assay
kinact/Ki (M⁻¹s⁻¹)Calculated
Cellular Potency
IC50 (µM)Cell-based functional assay
Target Engagement (EC50, µM)Cellular thermal shift assay
Selectivity
Off-target IC50 (µM)Kinome scan, etc.

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize this compound as a covalent binder.

Protocol 1: Assessment of Covalent Adduct Formation by Mass Spectrometry

This protocol is designed to confirm the covalent binding of the inhibitor to the target protein and identify the modified amino acid residue(s).

Materials:

  • Purified target protein

  • This compound

  • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Iodoacetamide (IAM) for alkylating free cysteines

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the target protein with a molar excess (e.g., 10-fold) of this compound in the assay buffer for various time points (e.g., 0, 15, 60, 120 minutes) at 37°C. A control sample with protein and DMSO (vehicle) should be included.

  • Denaturation and Reduction: Denature the protein by adding urea or guanidinium chloride. Reduce disulfide bonds by adding DTT or TCEP and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence using a proteomics search engine (e.g., Mascot, Sequest).[8] Specify a variable modification corresponding to the mass of this compound on cysteine, aspartate, and glutamate residues. The identification of peptides with this mass shift confirms covalent modification and pinpoints the site of adduction.[9]

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Protein with Inhibitor Denaturation Denaturation & Reduction Incubation->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Cleanup Sample Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Adduct Identification) LCMS->Data_Analysis

Caption: Workflow for identifying covalent adducts by mass spectrometry.

Protocol 2: Kinetic Characterization of Covalent Inhibition

This protocol determines the kinetic parameters Ki (initial binding affinity) and kinact (rate of inactivation), which are crucial for evaluating the potency of a covalent inhibitor.[10]

Materials:

  • Target enzyme and its substrate

  • This compound

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure (Progress Curve Method):

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor to the assay buffer.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Monitor Progress: Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a kinetic mode.

  • Data Analysis: Fit the progress curves to an appropriate model for covalent inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.[11][12]

  • Determine Ki and kinact: Plot the kobs values against the inhibitor concentration and fit the data to the following equation:

    kobs = kinact * [I] / (Ki * (1 + [S]/Km) + [I])

    where [I] is the inhibitor concentration, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate.

Alternative Procedure (Time-Dependent IC50):

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor for different periods.

  • Assay: Initiate the reaction by adding the substrate and measure the initial velocity.

  • IC50 Determination: Determine the IC50 value at each pre-incubation time point.

  • Data Analysis: The IC50 values will decrease over time for an irreversible inhibitor. The data can be fit to a model that allows for the determination of Ki and kinact.[13]

Protocol 3: Cellular Target Engagement

This protocol assesses whether the inhibitor can bind to its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS and lysis buffer

  • Instrumentation for heating samples (e.g., PCR machine)

  • Instrumentation for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Treatment: Treat cultured cells with varying concentrations of the inhibitor or vehicle (DMSO) for a defined period.

  • Harvest and Lyse: Harvest the cells and resuspend them in PBS. A portion of the cells can be lysed at this stage, or the assay can be performed on intact cells.

  • Heating: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

  • Separation: Pellet the aggregated, denatured proteins by centrifugation.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of soluble target protein at each temperature and inhibitor concentration using Western blotting or another suitable method.

  • Data Analysis: Covalent binding of the inhibitor will stabilize the target protein, resulting in a higher melting temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

Signaling Pathway Context

Covalent inhibitors can be designed to target key proteins in various signaling pathways implicated in disease. For instance, a covalent inhibitor targeting a specific kinase in a cancer-related pathway could block downstream signaling and inhibit cell proliferation.

Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Gene Expression Inhibitor This compound Inhibitor->Kinase2

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound represents a promising starting point for the development of a novel covalent inhibitor. The protocols and frameworks provided in this document offer a comprehensive guide for its characterization, from initial confirmation of covalent binding to the assessment of cellular target engagement. A thorough kinetic and mechanistic evaluation is essential to understand the potential of this and other ynamide-based compounds as therapeutic agents.[14][15][16]

References

Application Notes and Protocols: 1-(Pyrrolidin-1-yl)prop-2-yn-1-one as a Covalent Activity-Based Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct biochemical applications of 1-(pyrrolidin-1-yl)prop-2-yn-1-one are not extensively documented in peer-reviewed literature, its chemical structure strongly suggests its utility as a covalent, activity-based probe for biochemical assays. This molecule incorporates three key functional components: a pyrrolidine ring, a reactive ynone "warhead," and a terminal alkyne "handle" for bioorthogonal ligation. The pyrrolidine scaffold is a common motif in biologically active compounds, potentially conferring favorable properties such as solubility and cell permeability.[1][2][3]

The core functionality of this probe lies in the ynone group, an α,β-unsaturated carbonyl system. This group acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues on proteins, particularly the sulfhydryl group of cysteine.[4][5] This covalent and often irreversible interaction allows for the specific labeling of proteins with reactive cysteines, which are frequently found in the active sites of enzymes. The terminal alkyne serves as a versatile handle for "click chemistry," enabling the attachment of various reporter tags, such as fluorophores or biotin, for downstream detection, visualization, and quantification.[6][7]

These characteristics make this compound a promising candidate for activity-based protein profiling (ABPP), a powerful chemical proteomics technique used to study enzyme function and identify novel drug targets.[8][9]

Proposed Mechanism of Action and Application

This compound is proposed to function as an activity-based probe that covalently modifies target proteins, primarily on reactive cysteine residues. The reaction proceeds via a Michael addition mechanism, where the nucleophilic cysteine attacks the β-carbon of the ynone. The terminal alkyne allows for subsequent detection via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as click chemistry.

G Probe This compound (Probe) Covalent_Complex Covalently Labeled Protein Probe->Covalent_Complex Michael Addition Protein Target Protein (with reactive Cys-SH) Protein->Covalent_Complex Click_Chemistry CuAAC (Click Chemistry) + Azide-Reporter (e.g., Azide-Fluorophore) Covalent_Complex->Click_Chemistry Detected_Protein Detected Labeled Protein Click_Chemistry->Detected_Protein

Caption: Proposed mechanism of protein labeling.

Data Presentation

The following table summarizes hypothetical quantitative data for an activity-based protein profiling experiment using this compound.

ParameterCondition ACondition BCondition C
Probe Concentration 10 µM50 µM100 µM
Incubation Time 30 min60 min120 min
Cell Lysate Protein 1 mg/mL1 mg/mL1 mg/mL
Target Protein Signal LowMediumHigh
Background Signal Very LowLowMedium
Signal-to-Noise Ratio 5108

Experimental Protocols

Protocol 1: In-situ Labeling of Cultured Cells

This protocol describes the labeling of proteins in living cells, followed by lysis and detection.

Materials:

  • This compound (stock solution in DMSO)

  • Cultured mammalian cells

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) in serum-free medium for 1-2 hours. Include a DMSO-treated control.

  • Cell Lysis: Wash cells twice with cold PBS. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate, azide-fluorophore (final concentration 50 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM). Vortex to mix and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the protein.

  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer.

  • Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

G cluster_cell_culture Cell Culture cluster_lysis Cell Lysis & Protein Quantification cluster_click Click Chemistry cluster_analysis Analysis Cell_Culture Grow cells to 70-80% confluency Probe_Treatment Treat with this compound Cell_Culture->Probe_Treatment Lysis Lyse cells Probe_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification Click_Reaction Add Azide-Fluorophore, CuSO4, TCEP, TBTA Quantification->Click_Reaction Incubation Incubate 1 hr at RT Click_Reaction->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Fluorescence_Scan In-gel Fluorescence Scanning SDS_PAGE->Fluorescence_Scan

Caption: Workflow for in-situ activity-based protein profiling.

Protocol 2: In-vitro Labeling of Cell Lysates

This protocol is for labeling proteins in a cell-free system.

Materials:

  • Same as Protocol 1, excluding cell culture reagents.

Procedure:

  • Cell Lysis and Protein Quantification: Prepare cell lysates from untreated cells and quantify the protein concentration as described in Protocol 1.

  • Probe Labeling: Incubate 50 µg of protein lysate with varying concentrations of this compound (e.g., 1-10 µM) for 30-60 minutes at 37°C.

  • Click Chemistry and Analysis: Proceed with the click chemistry reaction, protein precipitation, and SDS-PAGE analysis as described in steps 4-7 of Protocol 1.

Structure-Function Relationship of the Probe

The utility of this compound as a biochemical probe is a direct consequence of its distinct chemical moieties.

G Probe this compound |  Pyrrolidine Ring |  Ynone (Warhead) |  Terminal Alkyne (Handle) Solubility Solubility & Permeability Probe:f1->Solubility Reactivity Covalent Modification of Target Probe:f2->Reactivity Detection Bioorthogonal Ligation (Click Chemistry) Probe:f3->Detection

Caption: Key structural components and their functions.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for the study of protein function. Based on its chemical structure, it is well-suited for application as a covalent, activity-based probe. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the utility of this compound in identifying and characterizing novel protein targets, with potential applications in drug discovery and development. It is important to note that the proposed applications and protocols are based on the established principles of activity-based protein profiling and the known reactivity of similar chemical structures. Experimental validation is required to confirm the efficacy and specificity of this probe for any given biological system.

References

Application Notes and Protocols for the Polymerization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrrolidin-1-yl)prop-2-yn-1-one is an ynamide monomer with potential applications in the development of novel polymers for drug delivery and other biomedical applications. Ynamides, characterized by a carbon-carbon triple bond adjacent to an amide nitrogen, are electron-rich alkynes that can undergo various forms of polymerization. The resulting poly(ynamide)s can offer unique properties such as biocompatibility and controlled degradability, making them attractive candidates for advanced therapeutic systems.

This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound. Due to a lack of specific literature for this exact monomer, the following protocols are adapted from established methods for structurally similar monomers, such as N-propargylamides and other ynamides. Researchers should consider these protocols as starting points and may need to optimize conditions for their specific applications.

Potential Polymerization Strategies

Several polymerization techniques can be theoretically applied to this compound, leveraging the reactivity of the ynamide functional group. The primary strategies include:

  • Transition-Metal-Catalyzed Polymerization: This approach, particularly using rhodium-based catalysts, has been shown to be effective for the living polymerization of related N-propargylamides, yielding polymers with controlled molecular weights and narrow polydispersity.

  • Radical Polymerization: Ynamides are known to participate in radical reactions. A free-radical polymerization approach could be initiated using standard thermal or photochemical initiators.

  • Cationic Polymerization: As electron-rich monomers, ynamides may be susceptible to cationic polymerization initiated by strong acids or Lewis acids.

The choice of polymerization technique will significantly influence the resulting polymer's properties, including its molecular weight, stereoregularity, and functionality.

Data Presentation: Comparative Overview of Polymerization Techniques

The following table summarizes hypothetical experimental parameters and expected outcomes for the different polymerization strategies for this compound. These values are based on literature for analogous monomers and should be used as a guide for experimental design.

ParameterTransition-Metal-CatalyzedRadical PolymerizationCationic Polymerization
Initiator/Catalyst Rhodium complex (e.g., (nbd)Rh⁺B⁻(C₆H₅)₄)AIBN or other radical initiatorStrong acid (e.g., Triflic acid)
Solvent Chloroform, THFToluene, DioxaneDichloromethane
Temperature -15°C to 30°C60°C to 80°C-78°C to 0°C
Monomer Concentration 0.5 - 1.0 M1.0 - 2.0 M0.5 - 1.0 M
Initiator Concentration 5 - 10 mM10 - 20 mM10 - 20 mM
Reaction Time 1 - 24 hours6 - 48 hours1 - 12 hours
Expected Mn ( g/mol ) 3,000 - 50,0005,000 - 100,0002,000 - 20,000
Expected PDI 1.1 - 1.51.5 - 2.51.8 - 3.0
Control over MW High (Living Polymerization)ModerateLow
Stereoregularity Potentially high (cis-stereoregular)Generally atacticGenerally atactic

Experimental Protocols

Protocol 1: Transition-Metal-Catalyzed Polymerization (Adapted from N-propargylamide Polymerization)

This protocol describes a method for the living polymerization of this compound using a rhodium catalyst, which is expected to yield polymers with well-defined molecular weights and low polydispersity.

Materials:

  • This compound (monomer)

  • (nbd)Rh⁺B⁻(C₆H₅)₄ (catalyst)

  • Anhydrous chloroform or THF (solvent)

  • Hexane (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer

Procedure:

  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, add the desired amount of this compound monomer to a Schlenk flask. In a separate vial, dissolve the (nbd)Rh⁺B⁻(C₆H₅)₄ catalyst in the anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

  • Polymerization: Under a nitrogen atmosphere, add the anhydrous solvent to the monomer-containing Schlenk flask to achieve the target monomer concentration (e.g., 1.0 M). Place the flask in a temperature-controlled bath (e.g., 15°C).

  • Initiation: Using a syringe, inject the required volume of the catalyst solution into the stirring monomer solution.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.

  • Termination and Precipitation: After the desired time, pour the viscous polymer solution into a large volume of cold hexane to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it with fresh hexane. Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR, GPC (to determine Mn and PDI), and FT-IR.

Protocol 2: Radical Polymerization

This protocol outlines a standard free-radical polymerization of this compound using a thermal initiator. This method is generally less controlled than living polymerization but is often simpler to implement.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous toluene or dioxane (solvent)

  • Methanol or diethyl ether (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Add the this compound monomer and AIBN initiator to a Schlenk flask.

  • Solvent Addition and Degassing: Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 1.5 M). Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Reaction Monitoring: Allow the polymerization to proceed for the intended duration (e.g., 12-24 hours).

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of a suitable non-solvent (e.g., cold methanol) to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Analyze the polymer using GPC, ¹H NMR, and FT-IR.

Protocol 3: Cationic Polymerization (Exploratory)

This protocol is an exploratory method for the cationic polymerization of this compound. Cationic polymerization of ynamides is not well-documented, and this protocol should be considered a starting point for investigation.

Materials:

  • This compound (monomer)

  • Triflic acid (CF₃SO₃H) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Cold methanol (quenching agent)

  • Diethyl ether (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and low-temperature bath

Procedure:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve the this compound monomer in anhydrous DCM to the desired concentration (e.g., 0.5 M).

  • Cooling: Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: Prepare a dilute solution of triflic acid in DCM. Add the initiator solution dropwise to the cold, stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at low temperature for a set time (e.g., 1-4 hours).

  • Termination: Quench the polymerization by adding a small amount of cold methanol.

  • Precipitation and Purification: Allow the mixture to warm to room temperature and then precipitate the polymer by adding the solution to a large volume of cold diethyl ether. Filter the polymer, wash with diethyl ether, and dry under vacuum.

  • Characterization: Characterize the resulting material by GPC, ¹H NMR, and FT-IR to confirm polymerization and determine polymer properties.

Visualizations

Signaling Pathway for Transition-Metal-Catalyzed Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Monomer This compound ActiveCenter Active Rh-Polymer Center Catalyst Rh(I) Catalyst Catalyst->Monomer Coordination Monomer2 Monomer ActiveCenter->Monomer2 Insertion GrowingChain Growing Polymer Chain Monomer2->GrowingChain LivingPolymer Living Polymer QuenchingAgent Quenching Agent LivingPolymer->QuenchingAgent Addition FinalPolymer Final Polymer QuenchingAgent->FinalPolymer

Caption: Proposed mechanism for Rhodium-catalyzed polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization MonomerPrep Monomer & Initiator Preparation Polymerization Polymerization Reaction MonomerPrep->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation GPC GPC Analysis (Mn, PDI) Precipitation->GPC Dried Polymer NMR NMR Spectroscopy (Structure) Precipitation->NMR FTIR FT-IR Spectroscopy (Functional Groups) Precipitation->FTIR

Caption: General workflow for polymer synthesis and analysis.

Logical Relationship of Polymerization Methods

G cluster_methods Polymerization Methods Ynamide This compound TransitionMetal Transition-Metal Catalyzed Ynamide->TransitionMetal Radical Radical Ynamide->Radical Cationic Cationic Ynamide->Cationic Polymer Poly(ynamide) TransitionMetal->Polymer Controlled MW, High Stereoregularity Radical->Polymer High MW, Atactic Cationic->Polymer Low MW, Atactic (Exploratory)

Caption: Overview of potential polymerization routes for the ynamide monomer.

Application Note: Scale-Up Synthesis and Biological Relevance of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Pyrrolidin-1-yl)prop-2-yn-1-one and its derivatives, a class of compounds known as ynamides, are valuable building blocks in organic synthesis and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active compounds, contributing to their efficacy and pharmacokinetic properties. The ynamide functionality, with its unique electronic and reactive characteristics, allows for diverse chemical transformations, making these derivatives attractive for constructing complex molecular architectures. This document provides a detailed protocol for the scale-up synthesis of this compound derivatives via a robust copper-catalyzed coupling method and explores their potential biological applications.

Synthetic Approach: Copper-Catalyzed N-Alkynylation

The synthesis of ynamides can be achieved through various methods, with copper-catalyzed cross-coupling reactions being one of the most efficient and scalable approaches. This method involves the coupling of an amine (or its corresponding amide/carbamate) with an alkynyl halide or a related species. For the scale-up synthesis of this compound derivatives, a copper-mediated N-alkynylation of a suitable pyrrolidine-based precursor is a promising strategy.[1] This approach offers good functional group tolerance and can be adapted for larger-scale production.

Proposed Scale-Up Synthesis Protocol

This protocol is adapted from general procedures for copper-catalyzed ynamide synthesis and is proposed for the gram-scale production of a representative this compound derivative.

Reaction Scheme:

Table 1: Key Experimental Parameters for Scale-Up Synthesis

ParameterValueNotes
Reactants
Pyrrolidine Precursor1.0 equiv (e.g., 50 g)Can be a carbamate or a related activated form of pyrrolidine.
Alkynyl Bromide1.2 equiv (e.g., 75 g)Bromo-propyne or a suitable derivative.
Catalyst System
Copper(I) Iodide (CuI)0.1 equiv (e.g., 13.3 g)A common and effective copper source for this type of coupling.
Ligand (e.g., DMEDA)0.2 equiv (e.g., 12.3 mL)N,N'-Dimethylethylenediamine can enhance catalyst performance.
Reaction Conditions
BaseKHMDS (Potassium bis(trimethylsilyl)amide)2.0 equiv (e.g., 278 mL of 1M solution in THF)
SolventAnhydrous THF (Tetrahydrofuran)500 mL
Temperature60-70 °CElevated temperatures are often required for efficient coupling.[1]
Reaction Time12-24 hoursMonitored by TLC or LC-MS until completion.
Work-up & Purification
QuenchingSaturated aq. NH4ClTo neutralize the reaction mixture.
ExtractionEthyl AcetateTo isolate the product from the aqueous phase.
PurificationColumn ChromatographySilica gel, with a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient).
Expected Yield 60-80%Yields can vary depending on the specific substrates and optimization of conditions.
Detailed Experimental Protocol
  • Reactor Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is flame-dried under a vacuum and then purged with nitrogen.

  • Reagent Addition:

    • To the cooled reactor, add the pyrrolidine precursor (1.0 equiv).

    • Add anhydrous THF (500 mL) via cannula.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add KHMDS solution (2.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Catalyst and Reagent Addition:

    • In a separate flask under nitrogen, suspend Copper(I) Iodide (0.1 equiv) and the ligand (0.2 equiv) in a small amount of anhydrous THF.

    • Add this catalyst slurry to the main reactor via cannula.

    • Add the alkynyl bromide (1.2 equiv) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours.

    • Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Experimental Workflow

G cluster_setup Reactor Setup cluster_reagents Reagent Addition (0 °C) cluster_catalysis Catalysis & Reaction cluster_workup Work-up cluster_purification Purification setup Flame-dried 2L Reactor under N2 add_pyrrolidine Add Pyrrolidine Precursor & THF setup->add_pyrrolidine add_base Add KHMDS Solution add_pyrrolidine->add_base add_catalyst Add CuI/Ligand Slurry add_base->add_catalyst add_alkyne Add Alkynyl Bromide add_catalyst->add_alkyne heat Heat to 60-70 °C (12-24h) add_alkyne->heat quench Quench with aq. NH4Cl heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the scale-up synthesis of this compound derivatives.

Biological Applications and Signaling Pathways

Pyrrolidine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and enzyme inhibitory effects.[2][3] The unique chemical properties of the ynamide moiety can be exploited for covalent modification of biological targets, making these derivatives interesting candidates for drug development.

While the specific signaling pathways modulated by this compound derivatives are not extensively characterized, their structural similarity to known kinase inhibitors suggests that they may interact with protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases.

Representative Signaling Pathway: PI3K/Akt/mTOR

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation & Survival mtorc1->proliferation Promotion ynamide This compound Derivative ynamide->akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The scale-up synthesis of this compound derivatives is achievable through robust copper-catalyzed coupling reactions. These compounds represent a versatile platform for the development of novel therapeutics, potentially targeting key signaling pathways involved in various diseases. Further investigation into their specific biological targets and mechanisms of action is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common method is the acylation of pyrrolidine with propioloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are pyrrolidine and propioloyl chloride. A tertiary amine base, such as triethylamine or diisopropylethylamine, is used as an acid scavenger. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly employed.

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, the yield of this compound can be high, often exceeding 80%. However, yields can be significantly lower if reaction conditions are not optimal or if side reactions occur.

Q4: What are the main challenges or side reactions I should be aware of?

A4: The primary challenges include the reactivity of propioloyl chloride, which can lead to polymerization or reaction with moisture. The terminal alkyne of the product can also undergo side reactions under certain conditions. Incomplete reaction and difficulty in purification are other potential issues.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the pyrrolidine starting material. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used to analyze aliquots from the reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of Propioloyl Chloride: Propioloyl chloride is sensitive to moisture and can degrade.- Use freshly distilled or a new bottle of propioloyl chloride. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction time and monitor by TLC until the starting material is consumed. - If the reaction is sluggish at low temperatures, consider slowly warming it to room temperature.
3. Loss of Product during Workup: The product may have some water solubility.- Use brine to wash the organic layer to reduce the solubility of the product in the aqueous phase. - Perform multiple extractions with the organic solvent.
Presence of Multiple Spots on TLC (Impure Product) 1. Polymerization of Propioloyl Chloride or Product: The alkyne functionality can polymerize, especially in the presence of impurities or upon heating.- Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). - Purify the product quickly after the reaction is complete.
2. Side Reactions with the Base: The base (e.g., triethylamine) can sometimes react with the acyl chloride.- Use a bulkier, non-nucleophilic base like diisopropylethylamine.
3. Unreacted Starting Materials: Incomplete reaction.- Ensure the stoichiometry of the reactants is correct. A slight excess of the acylating agent can be used. - See "Incomplete Reaction" under "Low or No Product Yield".
Difficulty in Product Purification 1. Co-elution with Impurities: Similar polarity of the product and byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.
2. Product Instability on Silica Gel: The product may degrade on acidic silica gel.- Neutralize the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • Pyrrolidine

  • Propioloyl chloride

  • Triethylamine (or Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a solution of pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of propioloyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the pyrrolidine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrolidine & Triethylamine in Anhydrous DCM C Cool Reactant Mixture to 0 °C A->C B Prepare Propioloyl Chloride Solution in Anhydrous DCM D Add Propioloyl Chloride Solution Dropwise B->D C->D E Stir and Monitor by TLC D->E F Quench with NaHCO3 Solution E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Degraded Reagent Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Loss Start->Cause3 Sol1 Use Fresh Reagents (Inert Atmosphere) Cause1->Sol1 If moisture sensitive Sol2 Increase Reaction Time/ Temperature Cause2->Sol2 If starting material remains Sol3 Optimize Workup (Brine Wash, Multiple Extractions) Cause3->Sol3 If product is water-soluble

troubleshooting side reactions of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product

Question: My reaction with this compound is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in reactions involving this compound can stem from several factors related to the reagent's stability and reactivity. Ynamides, while more stable than ynamines, are still susceptible to certain side reactions, particularly hydrolysis and dimerization, which can consume the starting material.

Possible Causes & Troubleshooting Steps:

  • Reagent Decomposition (Hydrolysis): this compound can be sensitive to moisture and acidic conditions, leading to hydrolysis of the ynamide functionality to the corresponding amide, N-propioloylpyrrolidine.

    • Recommendation: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If acidic conditions are required, consider using a non-aqueous acid source or adding the acid at low temperatures.

  • Dimerization: Ynamides can undergo dimerization, especially in the presence of acid catalysts or upon heating. This leads to the formation of higher molecular weight byproducts and consumption of the starting material.

    • Recommendation: Monitor the reaction temperature closely and avoid excessive heating. If an acid catalyst is necessary, screen for the mildest effective acid and use the lowest possible catalytic loading. Analyze the crude reaction mixture by LC-MS or NMR to check for the presence of dimers.

  • Incorrect Reaction Conditions: The reactivity of ynamides is highly dependent on the specific reaction partners and conditions (solvent, temperature, catalyst).

    • Recommendation: Conduct small-scale test reactions to optimize conditions. Screen different solvents of varying polarity. Adjust the reaction temperature in increments. If a catalyst is used, screen different catalysts and catalyst loadings.

A general troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Yield of Desired Product check_reagent Verify Purity and Integrity of This compound start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) check_reagent->check_conditions Reagent OK sol_reagent Use freshly purified ynamide check_reagent->sol_reagent check_side_reactions Analyze for Side Products (Hydrolysis, Dimerization) check_conditions->check_side_reactions Conditions as per protocol optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions suspect sol_conditions Ensure anhydrous conditions Use inert atmosphere check_conditions->sol_conditions check_side_reactions->optimize Side products identified sol_side_reactions Modify temperature Change catalyst Adjust pH check_side_reactions->sol_side_reactions consult Consult Literature for Similar Ynamide Reactions optimize->consult Optimization fails

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of an Unexpected Amide Byproduct

Question: I am observing a significant amount of an amide byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The most likely amide byproduct is N-propioloylpyrrolidine, resulting from the hydrolysis of this compound. Ynamides can react with water, especially under acidic or basic conditions, to yield the corresponding amide.

Mechanism of Hydrolysis:

The alkyne of the ynamide is electron-rich due to the nitrogen lone pair, making it susceptible to protonation. The resulting keteniminium ion is a reactive intermediate that is readily attacked by water, leading to the formation of the amide after tautomerization.

hydrolysis_pathway ynamide This compound protonation Protonation (H+) ynamide->protonation keteniminium Keteniminium Intermediate protonation->keteniminium water_attack Nucleophilic Attack by Water keteniminium->water_attack enol_amide Enol Amide Intermediate water_attack->enol_amide tautomerization Tautomerization enol_amide->tautomerization amide N-propioloylpyrrolidine (Hydrolysis Product) tautomerization->amide

Caption: Signaling pathway for the hydrolysis of this compound.

Experimental Protocol to Minimize Hydrolysis:

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., distilled THF, DCM, or toluene)

    • Reaction partner

    • Inert gas (Nitrogen or Argon)

    • Oven-dried glassware

  • Procedure:

    • Assemble the reaction glassware and dry it in an oven at >100°C for several hours. Allow to cool to room temperature under a stream of inert gas.

    • Add the anhydrous solvent to the reaction flask via a syringe or cannula.

    • If the reaction is conducted at low temperatures, cool the solvent to the desired temperature before adding reagents.

    • Add the reaction partner to the solvent.

    • Add this compound to the reaction mixture under a positive pressure of inert gas.

    • Maintain the inert atmosphere throughout the course of the reaction.

    • Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures.

Issue 3: Presence of High Molecular Weight Byproducts

Question: My crude NMR/LC-MS shows peaks corresponding to approximately double the mass of my starting ynamide. What are these and how can I avoid them?

Answer:

These high molecular weight species are likely dimers of this compound. Ynamides are known to undergo dimerization, which can be promoted by heat or the presence of acids. A possible pathway is a hydrative dimerization.[1]

Hypothetical Quantitative Data on Dimerization:

The following table illustrates the hypothetical effect of reaction conditions on the formation of a dimer byproduct.

EntryCatalyst (mol%)Temperature (°C)Desired Product Yield (%)Dimer Yield (%)
1None2595<5
2None807025
3Triflic Acid (5)256035
4Acetic Acid (10)258510

Recommendations to Minimize Dimerization:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Avoid Strong Acids: If an acid catalyst is required, opt for a weaker acid (e.g., acetic acid instead of a strong Brønsted acid like triflic acid). Use the minimum necessary catalytic amount.

  • Controlled Addition: In some cases, slow addition of the ynamide to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring dimerization.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). This will minimize degradation from atmospheric moisture and reduce the rate of potential dimerization or polymerization over time.

Q2: Is this compound stable to silica gel chromatography?

A2: Ynamides are generally reported to be stable enough for purification by silica gel chromatography.[2] However, the acidity of standard silica gel can sometimes promote hydrolysis or other side reactions. To mitigate this, you can:

  • Use a less acidic stationary phase, such as neutral alumina.

  • Pre-treat the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine, and then re-equilibrating with the desired eluent.

  • Perform the chromatography quickly and avoid letting the compound sit on the column for an extended period.

Q3: What is the general reactivity of this compound?

A3: Due to the nitrogen atom bonded to the alkyne, the electronic character of the triple bond is polarized. The α-carbon (adjacent to the nitrogen) is electrophilic, while the β-carbon is nucleophilic. This allows this compound to react with a wide range of electrophiles and nucleophiles, making it a versatile building block in organic synthesis. It can participate in cycloadditions, rearrangements, and nucleophilic additions.

Q4: Can I use protic solvents with this compound?

A4: The use of protic solvents (e.g., water, methanol, ethanol) is generally not recommended as they can lead to the hydrolysis of the ynamide to the corresponding amide. If a protic solvent is absolutely necessary for your reaction, the reaction should be performed at low temperatures and for the shortest possible time to minimize this side reaction.

Q5: What are some common applications of this compound in drug development?

A5: While specific applications of this exact molecule require a detailed literature search, ynamides, in general, are valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical compounds. Their ability to undergo diverse transformations allows for the efficient construction of molecular complexity.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this compound. The pyrrolidine scaffold is a crucial component in a wide array of biologically active molecules and drug candidates, making the efficient synthesis of its derivatives a key focus in medicinal chemistry.[1][2]

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via the coupling of propiolic acid and pyrrolidine. Two common methods for activating the carboxylic acid are presented: the use of a carbodiimide coupling agent and the formation of an acyl chloride.

Method 1: Carbodiimide-Mediated Coupling

This method utilizes a coupling agent to facilitate the formation of the amide bond, which can often be performed as a one-pot synthesis.

Materials:

  • Propiolic acid

  • Pyrrolidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add pyrrolidine (1.0 eq) and DIPEA (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Acyl Chloride Formation and Subsequent Amidation

This two-step method involves the initial conversion of propiolic acid to the more reactive propioloyl chloride.

Materials:

  • Propiolic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Pyrrolidine

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step 1: Formation of Propioloyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve propiolic acid (1.0 eq) in anhydrous DCM or THF.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The completion of this step can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude propioloyl chloride. Use this intermediate immediately in the next step.

Step 2: Amidation

  • Dissolve the crude propioloyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • In a separate flask, dissolve pyrrolidine (1.0 eq) and a suitable base like triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the cooled acyl chloride solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete activation of propiolic acid. 2. Deactivation of coupling reagents by moisture. 3. Low nucleophilicity of the amine. 4. Insufficient reaction time or temperature.1. Ensure the use of fresh, high-quality coupling reagents. For the acyl chloride method, confirm the formation of the acid chloride before adding the amine. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Ensure the reaction is sufficiently basic to deprotonate the amine salt if formed. Add a non-nucleophilic base like DIPEA or triethylamine. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. A slight increase in temperature may be necessary, but be cautious of side reactions.
Presence of Michael Addition Byproduct The nucleophilic amine attacks the β-carbon of the activated propiolic acid (a Michael acceptor). This is a known competing reaction in the synthesis of propiolamides.[3][4][5][6][7][8]1. Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -20 °C) to favor the kinetically controlled amide bond formation over the Michael addition.[9] 2. Slow Addition: Add the amine slowly to the activated carboxylic acid to maintain a low concentration of the nucleophile. 3. Choice of Activation Method: The acyl chloride method, performed at low temperatures, can sometimes be more selective for amidation. 4. Solvent Effects: Aprotic solvents may help suppress the Michael addition.[9]
Difficulty in Purifying the Product 1. Co-elution of the product with byproducts (e.g., urea from DCC/EDC, Michael adduct). 2. Polymerization of the product or starting material.1. For carbodiimide methods, ensure complete removal of the urea byproduct by filtration. If using EDC, the byproduct is water-soluble and can be removed during the aqueous workup. Optimize the solvent system for column chromatography to improve separation. 2. Propiolic acid and its derivatives can be unstable. Store them appropriately and use them without unnecessary delay. Avoid excessive heating during purification.
Formation of an Anhydride The activated carboxylic acid intermediate reacts with another molecule of propiolic acid.1. Ensure the amine is added promptly after the activation of the carboxylic acid. 2. Use a slight excess of the amine to trap the activated species.

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for this reaction?

A1: Both carbodiimides like DCC and EDC, and uronium-based reagents like HATU or HBTU can be effective.[10][11] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification. For challenging couplings, HATU or HBTU may offer higher yields and faster reaction times.

Q2: How can I confirm the formation of the desired product?

A2: The product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the pyrrolidine ring protons and the acetylenic proton.

  • ¹³C NMR: Look for the characteristic carbonyl carbon signal and the two sp-hybridized carbons of the alkyne.

  • FTIR: A strong absorption band for the amide carbonyl group (typically around 1640-1680 cm⁻¹) and a sharp, weak absorption for the terminal alkyne C-H bond (around 3300 cm⁻¹) and the C≡C triple bond (around 2100 cm⁻¹) should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Q3: What is the main challenge in synthesizing propiolamides?

A3: The primary challenge is the competing Michael addition reaction, where the amine adds to the carbon-carbon triple bond instead of attacking the activated carbonyl group. This side reaction is common because the propioloyl group is a good Michael acceptor.[3][7][8] Careful control of reaction conditions, particularly temperature, is crucial to favor amidation.

Q4: Can I use propioloyl chloride directly?

A4: Yes, using propioloyl chloride is a viable method. However, it is often prepared in situ and used immediately as it can be unstable. This method can sometimes offer better selectivity for amidation over Michael addition, especially at low temperatures.

Q5: What is the role of HOBt in the carbodiimide coupling reaction?

A5: HOBt is an additive used to suppress side reactions and reduce the risk of racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more reactive towards the amine and less prone to side reactions.

Experimental and Logical Workflow Diagrams

experimental_workflow General Workflow for this compound Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Purification propiolic_acid Propiolic Acid activation_method Activation Method propiolic_acid->activation_method propioloyl_chloride Propioloyl Chloride activation_method->propioloyl_chloride w/ Oxalyl Chloride activated_ester Activated Ester (e.g., with DCC/HOBt) activation_method->activated_ester w/ Coupling Agent coupling Coupling Reaction propioloyl_chloride->coupling activated_ester->coupling pyrrolidine Pyrrolidine pyrrolidine->coupling crude_product Crude Product coupling->crude_product workup Aqueous Workup crude_product->workup chromatography Column Chromatography workup->chromatography final_product This compound chromatography->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Starting Materials Consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No no_sm Side Reaction or Decomposition check_sm->no_sm Yes check_byproduct Major Byproduct Identified? michael_adduct Michael Addition Byproduct check_byproduct->michael_adduct Yes, β-amino acrylamide other_byproduct Other Byproducts (e.g., Anhydride) check_byproduct->other_byproduct Yes, other solution_incomplete Increase reaction time/temperature or check reagent activity. sm_present->solution_incomplete no_sm->check_byproduct solution_michael Lower temperature, slow addition of amine, change activation method. michael_adduct->solution_michael solution_other Ensure prompt addition of amine after activation. other_byproduct->solution_other

Caption: Troubleshooting decision tree for addressing low yields in the synthesis.

References

preventing decomposition of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: this compound, as a propiolamide, is susceptible to several decomposition pathways, primarily:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield pyrrolidine and propargylic acid derivatives. Ynamide hydrolysis can be a competitive decomposition pathway, particularly in the presence of Lewis acids.[1]

  • Polymerization/Oligomerization: As an activated terminal alkyne, it can undergo polymerization or oligomerization, especially in the presence of radical initiators, certain metals, or upon heating.

  • Reactions with Nucleophiles: The electrophilic alkyne can react with various nucleophiles in undesired side reactions.

Q2: How does pH affect the stability of this compound?

A2: The stability of amides is generally pH-dependent. While a specific pH-rate profile for this compound is not available in the literature, amide hydrolysis is known to be catalyzed by both acid and base. It is advisable to maintain a near-neutral pH during reactions and workup procedures unless the reaction mechanism requires acidic or basic conditions. In such cases, minimizing reaction time and temperature is crucial. For some pharmaceuticals containing amide bonds, greater stability is observed in slightly acidic conditions (pH 4-6).

Q3: What are the signs of decomposition during my reaction?

A3: Signs of decomposition can include:

  • The appearance of a dark brown or black color in the reaction mixture.

  • The formation of insoluble polymeric material.

  • A complex mixture of products observed by TLC or LC-MS analysis.

  • Low or no yield of the desired product.

  • Gas evolution.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product, with Evidence of a Complex Mixture.

This issue often points towards decomposition of the starting material or product.

Troubleshooting Workflow:

Decomposition_Troubleshooting start Low/No Yield Complex Mixture check_purity Verify Purity of This compound start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions sol_purity Purify Starting Material (e.g., recrystallization, chromatography) check_purity->sol_purity Impure hydrolysis Suspect Hydrolysis? check_conditions->hydrolysis polymerization Suspect Polymerization? check_conditions->polymerization thermal Suspect Thermal Decomposition? check_conditions->thermal sol_hydrolysis Use Anhydrous Solvents Add Molecular Sieves Run under Inert Atmosphere hydrolysis->sol_hydrolysis Yes sol_polymerization Add Radical Inhibitor (e.g., BHT) Degas Solvents Use Lower Temperature polymerization->sol_polymerization Yes sol_thermal Lower Reaction Temperature Monitor Reaction Closely Reduce Reaction Time thermal->sol_thermal Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential CauseRecommended ActionData Summary & Rationale
Hydrolysis Use anhydrous solvents (e.g., freshly distilled THF, DCM). Add drying agents like 4 Å molecular sieves to the reaction.[2] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Ynamide hydrolysis is a known competitive decomposition pathway, especially in the presence of Lewis acids.[1] Amide hydrolysis is catalyzed by both acid and base.
Polymerization Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture. Degas solvents to remove dissolved oxygen, which can initiate radical reactions. Conduct the reaction at the lowest effective temperature.Activated alkynes are prone to radical-initiated polymerization. The use of radical inhibitors is a common strategy in handling terminal alkynes.
Thermal Decomposition If the reaction is run at elevated temperatures, attempt to lower the temperature. Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion.While specific data is unavailable, related polyamides begin to decompose at temperatures around 180-210°C. Unnecessary heating can promote decomposition and side reactions.
Impure Starting Material Verify the purity of this compound by NMR or LC-MS. If necessary, purify by recrystallization or column chromatography before use.Impurities can act as catalysts for decomposition pathways.
Issue 2: Formation of Insoluble Material in the Reaction Flask.

This is a strong indicator of polymerization.

Troubleshooting Workflow:

Polymerization_Troubleshooting start Insoluble Material Formation check_temp Is Reaction Heated? start->check_temp check_atmosphere Is Reaction Open to Air? start->check_atmosphere check_reagents Are Reagents Free of Peroxides/Metals? start->check_reagents sol_inhibitor Add Radical Inhibitor (e.g., BHT, Hydroquinone) start->sol_inhibitor Always a good precaution sol_temp Lower Reaction Temperature check_temp->sol_temp Yes sol_atmosphere Run Under Inert Atmosphere (N2 or Ar) Degas Solvents check_atmosphere->sol_atmosphere Yes sol_reagents Purify Reagents Use Fresh Solvents check_reagents->sol_reagents No

Caption: Troubleshooting workflow for polymer formation.

Potential Causes and Solutions:

Potential CauseRecommended ActionData Summary & Rationale
Radical Initiation Add a radical inhibitor (e.g., BHT, ~0.1 mol%). Degas solvents thoroughly before use. Ensure the reaction is run under a strict inert atmosphere.Oxygen can initiate radical chain reactions. Radical inhibitors terminate these chains, preventing polymerization.
Thermal Initiation Reduce the reaction temperature. If possible, run the reaction at room temperature or below.Heat can provide the activation energy for polymerization to occur.
Metal Contamination Ensure all glassware is scrupulously clean. If using metal catalysts, consider if the metal itself could be promoting polymerization and screen alternative catalysts.Trace metal impurities can sometimes catalyze alkyne polymerization.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions to Minimize Decomposition

This protocol provides a framework for optimizing a reaction to prevent the decomposition of this compound.

  • Preparation of Reagents and Solvents:

    • Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

    • Degas solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Ensure all other reagents are pure and dry.

  • Reaction Setup:

    • Assemble glassware and dry in an oven at >120°C overnight. Allow to cool under a stream of inert gas.

    • Set up the reaction under a positive pressure of inert gas.

    • To a solution of your reaction partner in the chosen anhydrous, degassed solvent, add any necessary catalysts or additives.

    • If screening for the effect of a radical inhibitor, add ~0.1 mol% of BHT or hydroquinone at this stage.

    • If screening for the effect of preventing hydrolysis, add activated 4 Å molecular sieves.

  • Addition of this compound:

    • Dissolve this compound in the anhydrous, degassed solvent.

    • Add the solution of this compound to the reaction mixture dropwise at the desired temperature. For initial screening, start at 0°C or room temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Upon completion, quench the reaction appropriately (e.g., with a buffered aqueous solution if pH control is important).

    • Perform an aqueous workup, being mindful that prolonged exposure to acidic or basic aqueous solutions can cause hydrolysis.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Analysis:

    • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and the presence of any byproducts.

    • Compare the results from different screening conditions to identify the optimal parameters.

Screening Parameters Table:

RunTemperature (°C)AdditiveAtmosphereOutcome (Yield, Purity)
125NoneAir(Baseline)
225NoneNitrogen
30NoneNitrogen
425BHT (0.1 mol%)Nitrogen
5254 Å MSNitrogen
60BHT + 4 Å MSNitrogen
Protocol 2: Purification of this compound

If the purity of the starting material is in doubt, the following general purification procedure can be followed.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorbent: Add silica gel and concentrate the slurry under reduced pressure to obtain a dry powder.

  • Chromatography:

    • Load the silica gel with the adsorbed compound onto a pre-packed silica gel column.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis beforehand.

    • Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature to avoid thermal decomposition.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) to maximize its shelf-life.

References

Technical Support Center: Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on the presumed synthetic route for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, which involves the reaction of a propiolic acid derivative with pyrrolidine. This information is intended to be a helpful resource for researchers and chemists in the field.

Frequently Asked Questions (FAQs)

Q1: I am seeing a low yield for my synthesis of this compound. What are the potential causes?

A1: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the pyrrolidine and the propiolic acid derivative (e.g., propioloyl chloride) are of high purity. Water content in the pyrrolidine or solvent can hydrolyze the acid chloride, reducing the amount available for the desired reaction.

  • Reaction Conditions: The reaction temperature and time are critical. Amide formation from an acid chloride is typically rapid. If the reaction is run for too long or at an elevated temperature, side reactions and product degradation can occur.

  • Stoichiometry: Precise measurement of reactants is crucial. An excess of the amine (pyrrolidine) is often used to drive the reaction to completion and to neutralize the HCl byproduct. However, a large excess can promote side reactions.

  • Workup and Purification: Product loss can occur during the workup and purification steps. Ensure efficient extraction and minimize losses during chromatography or distillation. The product's volatility should be considered during solvent removal.

Q2: My final product appears to be unstable and decomposes over time. How can I improve its stability?

A2: Propargyl amides can be susceptible to degradation. To enhance stability:

  • Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture.

  • Exclusion of Light: Protect the compound from light, which can catalyze decomposition or polymerization.

  • Purity: Ensure the final product is free from acidic or basic impurities that could catalyze its degradation.

Q3: I am observing unexpected peaks in the 1H NMR spectrum of my product. What could these impurities be?

A3: Unexpected signals in the 1H NMR spectrum often indicate the presence of side products or unreacted starting materials. Refer to the table below for potential impurities and their expected chemical shifts. Common impurities include:

  • Unreacted Pyrrolidine: Signals corresponding to the protons of pyrrolidine.

  • Pyrrolidinium Hydrochloride: The salt formed from pyrrolidine and HCl (a byproduct of the reaction with an acid chloride).

  • Michael Addition Adduct: The product of the addition of pyrrolidine to the alkyne of the desired product.

  • Polymerized Material: Broad signals in the baseline may indicate the presence of polymers.

Troubleshooting Guide

Issue: Unexpected Peaks in 1H and 13C NMR Spectra

This guide will help you identify potential impurities based on their characteristic NMR signals. The exact chemical shifts can vary depending on the solvent used.

Data Presentation: Summary of Potential Impurities and their NMR Data

Compound NameStructureExpected 1H NMR Chemical Shifts (ppm, CDCl3)Expected 13C NMR Chemical Shifts (ppm, CDCl3)Notes
This compound (Product) O=C(C#CH)N1CCCC1~3.5-3.7 (t, 4H), ~1.9-2.1 (m, 4H), ~2.9 (s, 1H)~152 (C=O), ~78 (alkyne C), ~75 (alkyne CH), ~47 (NCH2), ~25 (CH2)The acetylenic proton is a sharp singlet. The pyrrolidine protons will appear as two multiplets or triplets.
Pyrrolidine (Starting Material) C1CCNC1~2.8-3.0 (t, 4H), ~1.7-1.9 (m, 4H), ~1.5 (br s, 1H, NH)~47 (NCH2), ~26 (CH2)The NH proton signal can be broad and its chemical shift is concentration-dependent.
Propiolic Acid (From hydrolysis of acid chloride) O=C(O)C#CH~10-12 (br s, 1H, COOH), ~3.0 (s, 1H)~155 (C=O), ~78 (alkyne C), ~76 (alkyne CH)The carboxylic acid proton is a broad singlet.
Pyrrolidinium Chloride (Byproduct) [C1CC[NH2+]C1]Cl-~3.3-3.5 (m, 4H), ~2.1-2.3 (m, 4H), ~9-10 (br s, 2H, NH2+)~48 (NCH2), ~24 (CH2)The N-H protons are shifted significantly downfield and are often broad.
Michael Addition Adduct O=C(C(=CH2)N1CCCC1)N1CCCC1Signals in the vinylic region (~4-6 ppm)Signals corresponding to a trisubstituted double bond (~80-140 ppm)The appearance of vinylic protons is a strong indicator of this impurity.
Polymer -[CH=C(C(=O)N1CCCC1)]n-Broad, unresolved signalsBroad signalsOften appears as a broad hump in the baseline of the NMR spectrum.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a general procedure for the acylation of an amine with an acid chloride and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Propioloyl Chloride: Propioloyl chloride can be prepared from propiolic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. This step should be performed with caution in a well-ventilated fume hood.

  • Amidation Reaction:

    • Dissolve pyrrolidine (2.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of propioloyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred pyrrolidine solution.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess pyrrolidine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure at a low temperature to avoid product loss.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, for thermally stable products, distillation under reduced pressure may be employed.

Mandatory Visualization

Synthesis_and_Side_Reactions Propioloyl_Chloride Propioloyl Chloride Product This compound Propioloyl_Chloride->Product + Pyrrolidine Pyrrolidinium_Chloride Pyrrolidinium Chloride Propioloyl_Chloride->Pyrrolidinium_Chloride + Pyrrolidine (acid-base) Propiolic_Acid Propiolic Acid (Hydrolysis) Propioloyl_Chloride->Propiolic_Acid Pyrrolidine Pyrrolidine Pyrrolidine->Product Pyrrolidine->Pyrrolidinium_Chloride Michael_Adduct Michael Addition Adduct Pyrrolidine->Michael_Adduct Product->Michael_Adduct + Pyrrolidine Polymer Polymerization Product->Polymer self-reaction Water H₂O (impurity) Water->Propiolic_Acid Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Prepare Anhydrous Reactants & Solvents Mix Combine Pyrrolidine and Solvent at 0°C Reactants->Mix Add Slowly Add Propioloyl Chloride Mix->Add Stir Stir and Warm to Room Temperature Add->Stir Quench Quench with Water Stir->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Distillation Dry->Purify Analyze NMR, MS, etc. Purify->Analyze Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product (NMR)? Start->ImpureProduct Instability Product Unstable? Start->Instability CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (T, t) LowYield->OptimizeConditions Yes ReviewWorkup Review Workup and Purification Technique LowYield->ReviewWorkup Yes IdentifyPeaks Identify Impurity Peaks (Refer to Table) ImpureProduct->IdentifyPeaks Yes Storage Store at Low Temp Under Inert Gas Instability->Storage Yes RemoveCatalysts Ensure Removal of Acidic/Basic Residues Instability->RemoveCatalysts Yes ImprovePurification Improve Purification Method IdentifyPeaks->ImprovePurification

Technical Support Center: Workup Procedures for Reactions with 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup.

Troubleshooting Guides

Problem: Low or No Product Yield

Possible Causes & Solutions

  • Incomplete Reaction:

    • Reagent Quality: Verify the purity of this compound and other starting materials. Ynamides can degrade with exposure to moisture and acid.

    • Reaction Conditions: Confirm that the temperature, reaction time, and solvent are optimal for the specific transformation.

    • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure that a properly maintained inert atmosphere (e.g., nitrogen or argon) is used.

  • Product Degradation During Workup:

    • Acid Sensitivity: this compound and its derivatives can be susceptible to hydrolysis under acidic conditions, which can lead to the formation of N-acylpyrrolidine byproducts. It is advisable to use mild quenching agents such as saturated aqueous sodium bicarbonate or water.

    • Hydrolysis: Minimize the duration of contact with water during aqueous workup procedures to prevent hydrolysis.

  • Suboptimal Workup Procedure:

    • Extraction Solvent: The choice of organic solvent for extraction may not be optimal for the product's polarity. Refer to the table below for a comparison of common extraction solvents.

    • Aqueous Solubility: If the product is highly polar, it may have partial solubility in the aqueous layer. To recover any dissolved product, perform a back-extraction of the aqueous layer with the organic solvent.

Problem: Difficulty in Product Purification

Possible Causes & Solutions

  • Co-eluting Impurities:

    • Chromatography Optimization: Experiment with various solvent systems to improve separation in column chromatography. Thin-layer chromatography (TLC) can be a useful tool for screening different eluents.

    • Alternative Purification Techniques: If column chromatography proves ineffective, consider other methods such as preparative TLC, crystallization, or distillation if the product is thermally stable and volatile.

  • Presence of N-acylpyrrolidine Byproduct:

    • Careful Workup: To minimize the formation of this byproduct, avoid acidic conditions during the workup.

    • Chromatographic Separation: This byproduct can often be separated from the desired product through carefully optimized silica gel column chromatography.

  • Residual Catalyst:

    • Aqueous Washes: A thorough aqueous workup using appropriate solutions (e.g., saturated aqueous ammonium chloride for certain metal catalysts, or a mild acid wash if the product is stable) can aid in the removal of catalyst residues.

    • Filtration: Passing the crude product solution through a plug of silica gel or celite can be effective for removing solid catalyst particles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quenching a reaction involving this compound?

A1: The selection of a quenching agent should be based on the specific reaction conditions and the stability of the product. It is generally recommended to begin with a mild quenching agent to prevent the hydrolysis of the ynamide or the desired product. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often a suitable choice as it will neutralize any acidic components. Water can also be used for quenching. Strong acids should be avoided unless the product is known to be stable under such conditions.

Q2: How can the N-acylpyrrolidine byproduct be removed from the final product?

A2: The N-acylpyrrolidine byproduct, which results from the hydrolysis of the ynamide, can be challenging to separate. Silica gel column chromatography is typically the most effective method for its removal. Careful optimization of the eluent system, such as using a gradient elution from non-polar to polar solvents, is crucial for achieving good separation.

Q3: What are the optimal storage conditions for this compound?

A3: Due to their sensitivity to moisture and heat, ynamides should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, such as in a refrigerator or freezer, to ensure long-term stability.

Q4: What are some common side reactions associated with the use of this compound?

A4: In addition to hydrolysis, the high reactivity of the ynamide can lead to other side reactions, including dimerization or polymerization, particularly at elevated temperatures or in the presence of certain catalysts. The alkyne moiety can also participate in various cycloaddition reactions, so it is important to ensure that the reaction conditions are selective for the intended transformation.

Data Presentation

Table 1: Illustrative Comparison of Workup Conditions for a [3+2] Cycloaddition Reaction

The following table provides hypothetical data for the workup of a representative [3+2] cycloaddition reaction between this compound and an azide. This data illustrates the potential impact of different workup procedures on the product yield and purity.

Quenching AgentExtraction SolventIsolated Yield (%)Product Purity (%) (by NMR)Notes
Saturated aq. NaHCO₃Dichloromethane (DCM)8896Mild conditions, leading to high yield and purity.
WaterDichloromethane (DCM)8594Slightly reduced yield, potentially due to minor product solubility in the aqueous phase.
1M HClDichloromethane (DCM)5575Significant formation of N-acylpyrrolidine byproduct due to acidic conditions.
Saturated aq. NaHCO₃Ethyl Acetate (EtOAc)8695A good alternative to DCM, providing comparable results.
Saturated aq. NaHCO₃Diethyl Ether7893Lower yield, likely due to reduced solubility of the product in ether.

Experimental Protocols

Detailed Methodology for a Copper-Catalyzed [3+2] Cycloaddition Reaction

This protocol outlines a representative copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the ynamide in anhydrous dichloromethane (5 mL).

  • Add benzyl azide (1.1 mmol, 1.1 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.).

  • Add Copper(I) iodide (CuI) (0.1 mmol, 0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the desired triazole product.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants & Catalyst (Ynamide, Azide, DIPEA, CuI) in DCM reaction 2. Stir at Room Temperature (Monitor by TLC) reagents->reaction quench 3. Quench with Saturated aq. NaHCO3 reaction->quench extraction 4. Liquid-Liquid Extraction (DCM / Water) quench->extraction wash 5. Wash Organic Layer with Brine extraction->wash dry 6. Dry (MgSO4) and Concentrate wash->dry purify 7. Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for a [3+2] cycloaddition reaction.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Conversion (TLC, NMR of crude) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Low Conversion complete Complete Reaction check_reaction->complete High Conversion reagent_issue Verify Reagent Purity and Reaction Setup (inert atm, dry solvent) incomplete->reagent_issue conditions_issue Optimize Reaction Conditions (time, temp, catalyst) incomplete->conditions_issue workup_issue Investigate Workup Procedure complete->workup_issue hydrolysis Potential for Hydrolysis? (Check for byproduct) workup_issue->hydrolysis extraction_loss Product Lost During Extraction? workup_issue->extraction_loss acidic_workup Use Milder Quench (e.g., NaHCO3) Avoid Strong Acids hydrolysis->acidic_workup back_extract Back-extract Aqueous Layer extraction_loss->back_extract change_solvent Test Alternative Extraction Solvent extraction_loss->change_solvent

Caption: Troubleshooting flowchart for low product yield.

Technical Support Center: Catalyst Selection for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(pyrrolidin-1-yl)prop-2-yn-1-one and related ynamide transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic transformations for this compound?

A1: this compound, as a model ynamide, readily participates in a variety of catalytic transformations. The most common include cycloaddition reactions (e.g., [3+2] and [4+2]), hydrofunctionalization (e.g., hydroamination, hydroalkoxylation), and oxidation reactions. The choice of catalyst is crucial for directing the reaction towards the desired product.

Q2: How does the electronic nature of the substituent on the ynamide nitrogen affect catalysis?

A2: The electron-withdrawing group on the nitrogen atom of ynamides, such as the carbonyl group in this compound, stabilizes the molecule compared to ynamines, yet maintains a high degree of reactivity. This electronic feature influences the polarization of the alkyne and its interaction with the catalyst and other reagents. Stronger electron-withdrawing groups can sometimes lead to lower reactivity, requiring more active catalysts or harsher reaction conditions.

Q3: Which catalyst families are most frequently used for ynamide transformations?

A3: Transition metal catalysts are predominantly used. Gold(I) complexes are particularly versatile for a wide range of cycloadditions and hydrofunctionalizations due to their strong π-acidic character.[1][2][3] Copper catalysts are often employed for oxidation and coupling reactions.[4][5][6] Other metals like platinum, iridium, and zinc have also been successfully used for specific transformations.[7]

Troubleshooting Guides

Low Reaction Yield

Q: I am observing a low yield in my reaction with a sterically hindered substrate. What could be the reason and how can I improve it?

A: Steric hindrance around the ynamide or the reaction partner can significantly impede the approach to the catalyst's active site, leading to lower yields.

  • Solution 1: Catalyst Choice: Switch to a catalyst with a less sterically demanding ligand. For example, if you are using a bulky phosphine ligand on a gold catalyst, consider a smaller one.

  • Solution 2: Reaction Conditions: Increasing the reaction temperature or reaction time may help overcome the steric barrier. However, monitor for potential side product formation.

  • Solution 3: Reagent Stoichiometry: In some cases, using a slight excess of the less hindered reagent can improve the yield.

Q: My reaction is not going to completion, and I observe unreacted starting material. What are the possible causes and solutions?

A: Incomplete conversion can be due to catalyst deactivation, insufficient catalyst loading, or unfavorable reaction equilibrium.

  • Solution 1: Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).

  • Solution 2: Catalyst Deactivation: Ensure your reagents and solvents are pure and dry, as impurities can poison the catalyst. If catalyst deactivation is suspected, a slow addition of the catalyst over the course of the reaction might be beneficial.

  • Solution 3: Temperature and Time: As with low yields due to steric hindrance, increasing the temperature or extending the reaction time can drive the reaction to completion.

Poor Selectivity

Q: I am observing a mixture of regioisomers in my hydrofunctionalization reaction. How can I improve the regioselectivity?

A: The regioselectivity of additions to ynamides is influenced by the catalyst, solvent, and the electronic and steric properties of the substrates.

  • Solution 1: Ligand Modification: The electronic and steric properties of the ligands on the metal catalyst can have a profound impact on regioselectivity. Experiment with a range of ligands from electron-donating to electron-withdrawing.

  • Solution 2: Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity. Screen a variety of solvents with different polarities.

  • Solution 3: Catalyst System: For some reactions, switching from a gold to a copper or platinum catalyst, or vice-versa, can completely reverse or significantly improve the regioselectivity.

Q: My asymmetric reaction is proceeding with low enantioselectivity. What are the key parameters to optimize?

A: Achieving high enantioselectivity in asymmetric catalysis with ynamides is a common challenge.[8]

  • Solution 1: Chiral Ligand: The choice of the chiral ligand is paramount. Screen a library of chiral ligands with different backbones and steric/electronic properties.

  • Solution 2: Counterion/Additive Effects: For cationic metal catalysts, the nature of the counterion can significantly influence the stereochemical outcome. The addition of certain salts can also have a beneficial effect.

  • Solution 3: Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

Data Presentation

Table 1: Comparison of Gold(I) Catalysts for the [3+2] Cycloaddition of an Ynamide with a Nitrone

EntryCatalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
1PPh₃AuCl/AgOTfCH₂Cl₂rt1275
2IPrAuCl/AgOTfCH₂Cl₂rt892
3JohnphosAu(MeCN)SbF₆CH₂Cl₂rt1088
4(Ph₃PAu)₃O BF₄DCE50665

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Lewis Acid Catalyst on the Yield of a Ynamide Functionalization Reaction

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Zn(OTf)₂DCE602485
2Sc(OTf)₃DCE602478
3Cu(OTf)₂DCE602491
4In(OTf)₃DCE602472
5Bi(OTf)₃DCE602465

Data is hypothetical and for illustrative purposes, based on general reactivity trends of Lewis acids.

Experimental Protocols

General Procedure for Gold-Catalyzed [3+2] Cycloaddition of this compound with a Nitrone
  • To an oven-dried vial equipped with a magnetic stir bar, add the gold(I) catalyst (e.g., IPrAuCl, 0.01 mmol, 5 mol%) and the silver salt cocatalyst (e.g., AgOTf, 0.01 mmol, 5 mol%).

  • The vial is sealed with a septum and purged with argon for 5 minutes.

  • Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) via syringe.

  • Add the nitrone (0.2 mmol, 1.0 equiv) to the catalyst mixture.

  • In a separate vial, dissolve this compound (0.22 mmol, 1.1 equiv) in the anhydrous solvent (1.0 mL).

  • Add the ynamide solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for Copper-Catalyzed Oxidation of this compound
  • To a round-bottom flask containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the copper catalyst (e.g., Cu(OTf)₂, 0.05 mmol, 10 mol%), and an oxidant (e.g., pyridine N-oxide, 0.6 mmol, 1.2 equiv).

  • Add the solvent (e.g., DCE, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation reaction_type Select Reaction Type start->reaction_type catalyst_family Choose Catalyst Family reaction_type->catalyst_family Cycloaddition/ Hydrofunctionalization reaction_type->catalyst_family Oxidation/ Coupling optimization Optimize Reaction Conditions catalyst_family->optimization Gold(I) catalyst_family->optimization Copper(I/II) catalyst_family->optimization Other (Pt, Ir, Zn) troubleshooting Troubleshoot Issues optimization->troubleshooting Low Yield/ Poor Selectivity success Successful Transformation optimization->success High Yield & Selectivity troubleshooting->optimization Modify Catalyst/ Conditions

Caption: A decision-making workflow for catalyst selection in ynamide transformations.

Gold_Catalyzed_Cycloaddition_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cycloaddition Cycloaddition cluster_product_formation Product Formation Ynamide Ynamide Activated Ynamide Activated Ynamide Ynamide->Activated Ynamide + [Au]⁺ Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Activated Ynamide Cycloadduct Intermediate Cycloadduct Intermediate Activated Ynamide->Cycloadduct Intermediate Nitrone Nitrone Nitrone->Cycloadduct Intermediate Final Product Final Product Cycloadduct Intermediate->Final Product Catalyst Regeneration Catalyst Regeneration Final Product->Catalyst Regeneration - [Au]⁺

Caption: A simplified mechanism for gold-catalyzed [3+2] cycloaddition of an ynamide.

References

Technical Support Center: Solvent Effects on 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents on the reactivity of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a member of the ynamide family of compounds. Ynamides are recognized for their unique balance of stability and reactivity, making them valuable intermediates in organic synthesis.[1][2] Understanding the role of the solvent is critical for controlling reaction outcomes, including regioselectivity and reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity?

This compound is an ynamide. The nitrogen atom is directly attached to the alkyne, and also to an electron-withdrawing carbonyl group. This structure polarizes the triple bond. The nitrogen lone pair donates electron density to the alkyne, making the β-carbon nucleophilic. The electron-withdrawing group tempers this effect, which enhances the stability of the molecule compared to traditional ynamines.[1][3] This electronic arrangement allows for both electrophilic and nucleophilic reactions.

Q2: What are the general principles of solvent effects on reactions involving ynamides?

Solvents can significantly influence the reactivity of ynamides by:

  • Stabilizing Intermediates: Polar protic solvents can stabilize charged intermediates, such as carbocations, which can alter reaction pathways and rates.

  • Altering Nucleophilicity/Electrophilicity: The solvent can interact with the reactants, affecting their nucleophilic or electrophilic character.[4]

  • Influencing Regioselectivity: In reactions with multiple possible outcomes, the solvent can favor the formation of one regioisomer over another. For instance, in some cycloaddition reactions of ynamides, changing the solvent from toluene to ethanol has been shown to increase regioselectivity.[1]

  • Controlling Reaction Pathways: The choice of solvent can determine the overall course of a reaction, leading to different products. For example, in certain cyclizations of ynamides, apolar solvents can be used to suppress racemization by promoting product precipitation.[5]

Q3: I am observing poor regioselectivity in my cycloaddition reaction. What can I do?

Poor regioselectivity can often be addressed by changing the solvent. The regioselectivity of cycloaddition reactions involving ynamides can be highly dependent on solvent polarity.[1] Consider switching to a more or less polar solvent to see if the isomeric ratio improves. For example, it has been reported that for some ynamide reactions, a complete reversal of regioselectivity can be achieved by changing the catalyst and solvent system.[1]

Q4: My reaction is proceeding very slowly. How can solvent choice help?

If a reaction is slow, it may be due to a high energy barrier for the rate-determining step. If this step involves the formation of a charged intermediate, a polar protic solvent can help to stabilize it, thereby increasing the reaction rate. Conversely, if the transition state is less polar than the reactants, a non-polar solvent may be beneficial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Inefficient reaction conditions.Optimize solvent polarity. For reactions involving polar intermediates, try polar protic solvents like ethanol or methanol. For less polar reactions, consider solvents like toluene or dichloromethane.
Formation of Side Products Competing reaction pathways are being favored.Alter the solvent to disfavor the formation of the side product. For example, if a side product is formed via a pathway involving a highly charged intermediate, switching to a less polar solvent might suppress it.
Incorrect Regioisomer Formed The solvent is directing the reaction to the undesired regioisomer.Experiment with a range of solvents with varying polarities. For example, compare the results in a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF), and a polar protic solvent (e.g., ethanol).[1]
Product Instability/Decomposition The product may be unstable under the reaction conditions, which can be exacerbated by the solvent.If the product is sensitive to protic solvents (e.g., hydrolysis), use a polar aprotic or non-polar solvent. Ynamines, the more reactive cousins of ynamides, are known to be sensitive to hydrolysis.[1][3]

Quantitative Data Summary

Reaction Type Solvent System Observed Effect Reference
CycloadditionEthanol vs. TolueneIncreased regioselectivity in ethanol.[1]
[2+2] CycloadditionDichloromethaneEffective solvent for Lewis acid-catalyzed cycloadditions.[2]
CyclizationApolar SolventsCan suppress racemization by inducing product precipitation.[5]
AmidationDioxane (non-polar) vs. DCE (polar)Solvent controls selectivity for imide vs. amide formation.[6]

Experimental Protocols

General Protocol for a Trial Reaction to Study Solvent Effects

This protocol outlines a general procedure for testing the effect of different solvents on a reaction involving this compound and a generic reaction partner.

  • Reactant Preparation: Prepare stock solutions of this compound and the reaction partner in a non-reactive solvent if they are solids.

  • Reaction Setup: In separate, inert atmosphere-purged reaction vessels, add the desired amount of this compound.

  • Solvent Addition: To each vessel, add a different solvent to be tested (e.g., toluene, dichloromethane, acetonitrile, ethanol). Ensure all other conditions (temperature, concentration) are identical.

  • Initiation: Add the reaction partner to each vessel to initiate the reaction. If a catalyst is required, it should be added at the appropriate time.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

  • Work-up and Analysis: Once the reactions are complete, perform an appropriate work-up procedure. Analyze the crude reaction mixtures to determine the conversion, yield, and regioselectivity in each solvent.

Visualizations

Logical Relationship of Solvent Properties and Reaction Outcomes

Caption: Influence of solvent properties on reaction outcomes.

Experimental Workflow for Investigating Solvent Effects

Experimental_Workflow A Define Reaction: This compound + Reagent X B Select Solvents (e.g., Toluene, DCM, EtOH, MeCN) A->B C Run Parallel Reactions (Constant Temperature & Concentration) B->C D Monitor Reaction Progress (TLC, GC, NMR) C->D E Analyze Results (Yield, Selectivity) D->E F Optimal Solvent Identified E->F

Caption: Workflow for solvent screening experiments.

References

monitoring the progress of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-(pyrrolidin-1-yl)prop-2-yn-1-one and related ynamides using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass (m/z) for this compound in LC-MS?

A1: The molecular formula for this compound is C₇H₉NO, with a molecular weight of approximately 123.15 g/mol . In positive ion mode electrospray ionization (ESI), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 124.16.

Q2: My TLC plate shows streaking for the reaction mixture. What could be the cause?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting.

  • Compound Instability: The compound may be degrading on the silica gel plate.

  • High Polarity: Very polar compounds may not move properly up the plate. Consider using a more polar solvent system.

  • Acidic or Basic Nature: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can improve the spot shape.[1]

Q3: I don't see any spots on my TLC plate under UV light. Does this mean the reaction hasn't worked?

A3: Not necessarily. While many organic compounds with conjugation or aromatic rings are UV-active, not all compounds are.[2] this compound and its reaction products may not be strongly UV-active. It is essential to use a chemical stain for visualization. A potassium permanganate stain is particularly effective for visualizing alkynes, which will appear as yellow spots on a purple background.[3][4][5]

Q4: In my LC-MS analysis, I'm seeing a very weak signal for my product. How can I improve the signal intensity?

A4: Poor signal intensity in LC-MS can stem from several issues:

  • Low Concentration: The concentration of your product in the reaction mixture may be very low.

  • Ion Suppression: Other components in your crude reaction mixture (e.g., salts, residual starting materials, byproducts) can interfere with the ionization of your target molecule, reducing its signal.[6] Diluting the sample can sometimes mitigate this effect.

  • Suboptimal LC-MS Parameters: The mobile phase composition, flow rate, and mass spectrometer source settings (e.g., voltages, temperatures) may not be optimized for your compound.[7]

  • Sample Preparation Issues: Inadequate sample cleanup can lead to a suppressed signal.

Q5: How can I confirm the identity of my product using LC-MS?

A5: To confirm the identity of your product, you should:

  • Check the Mass-to-Charge Ratio (m/z): The observed m/z should correspond to the expected mass of your product (e.g., [M+H]⁺, [M+Na]⁺).

  • Analyze the Isotopic Pattern: The isotopic distribution of the peak should match the theoretical distribution for the elemental composition of your product.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and analyzing the resulting daughter ions can provide structural information that can be compared to the expected fragmentation pattern of your product.

Troubleshooting Guides

TLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaky or elongated. Sample is overloaded.Dilute the sample before spotting.[1]
Compound is acidic or basic.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase (e.g., 0.1-1%).[1]
Compound is very polar.Use a more polar solvent system.[8]
Reactant and product spots have very similar Rf values. The solvent system is not providing adequate separation.Try a different solvent system. Experiment with solvents of different polarities and compositions.[4]
The compounds have very similar polarities.Consider using a different stationary phase (e.g., reverse-phase TLC plates).
No spots are visible with UV light. The compounds are not UV-active.Use a chemical stain for visualization, such as potassium permanganate for alkynes.[3][4][5]
The sample is too dilute.Spot the same location multiple times, allowing the solvent to dry between applications.[1]
Spots remain at the baseline. The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol).[1]
Spots run with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., hexane).[1]
Possible compound degradation on the plate. The compound is unstable on silica gel.Minimize the time the plate is exposed to air and silica before and after running. Consider using a less acidic stationary phase or neutralizing the plate with a base before use.
LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor signal intensity or no signal. Ion suppression from the sample matrix.Dilute the sample. Perform a simple cleanup like solid-phase extraction (SPE).[6][9]
Suboptimal ionization conditions.Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).[7]
Incompatible mobile phase.Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid for positive mode). Avoid non-volatile buffers like phosphate.
Peak splitting or tailing. Column overload.Reduce the injection volume or dilute the sample.[1]
Poor chromatography.Optimize the LC gradient and flow rate. Ensure the injection solvent is not significantly stronger than the initial mobile phase.
Column contamination.Flush the column or use a guard column.[10]
High background noise. Contaminated mobile phase or system.Use high-purity (LC-MS grade) solvents and additives.[10] Flush the LC system and mass spectrometer.
Sample matrix effects.Improve sample preparation to remove interfering substances.[9]
Poor reproducibility of retention times. Fluctuations in mobile phase composition or flow rate.Ensure the LC pumps are working correctly and the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a consistent temperature.[10]
Unexpected m/z values observed. Formation of adducts.Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in addition to [M+H]⁺.
In-source fragmentation or reactions.Adjust source parameters to be "softer" (e.g., lower temperatures or voltages).
Presence of byproducts or impurities.Analyze the mass spectrum to identify potential side products from the reaction.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Spotting:

    • On the starting line, spot a small amount of your starting material (co-spot lane).

    • In a separate lane, spot a small aliquot of your reaction mixture.

    • In the co-spot lane, carefully spot the reaction mixture directly on top of the starting material spot.

  • Developing the Plate:

    • Prepare a developing chamber with a suitable mobile phase (e.g., start with a 1:1 mixture of ethyl acetate and hexane and adjust the polarity as needed).

    • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots.[11]

    • Prepare a potassium permanganate stain. Dip the plate in the stain and gently heat with a heat gun. The background will be purple, and oxidizable compounds like alkynes will appear as yellow or brown spots.[3][4][5]

  • Interpretation:

    • The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicate that the reaction is proceeding.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Sample Preparation and Analysis by LC-MS
  • Sample Preparation (Dilute and Shoot):

    • Take a small aliquot (e.g., 5 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the mobile phase.[12]

    • Vortex the sample to ensure it is well-mixed.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.[13]

  • LC-MS Method Setup:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10-15 minutes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

    • Injection Volume: Start with a small injection volume (e.g., 1-5 µL).

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-500) to detect your starting materials, product, and potential byproducts.

    • Optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the peaks corresponding to different components of your reaction mixture.

    • Extract the ion chromatogram for the expected m/z of your starting material and product to track their presence and relative abundance over the course of the reaction.[14][15]

Data Presentation

Table 1: Illustrative TLC Rf Values in Different Solvent Systems
Compound30% Ethyl Acetate in Hexane50% Ethyl Acetate in Hexane5% Methanol in Dichloromethane
Starting Material (e.g., an amine) 0.200.350.50
This compound 0.450.600.75
Potential Polar Byproduct 0.050.100.25

Note: These are hypothetical values. Actual Rf values will depend on the specific reaction components and conditions.

Table 2: Example LC-MS Reaction Monitoring Data
Time (hours)Relative Abundance of Starting Material (%)Relative Abundance of Product (%)
01000
16535
23070
4595
6<1>99

Note: Relative abundance is estimated from the peak areas in the extracted ion chromatograms.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep1 Draw Starting Line prep2 Spot Starting Material prep1->prep2 prep3 Spot Reaction Mixture prep2->prep3 dev1 Place in Chamber prep3->dev1 To Chamber dev2 Elute with Mobile Phase dev1->dev2 vis1 Dry Plate dev2->vis1 Developed Plate vis2 View under UV Light vis1->vis2 vis3 Apply Permanganate Stain vis2->vis3 an1 Measure Rf Values vis3->an1 Visualized Plate an2 Assess Reaction Progress an1->an2

Caption: Workflow for monitoring a reaction by TLC.

LCMS_Troubleshooting cluster_problem Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Poor LC-MS Result prob1 No/Low Signal start->prob1 prob2 Bad Peak Shape start->prob2 prob3 Retention Time Shift start->prob3 cause1a Ion Suppression prob1->cause1a cause1b Low Concentration prob1->cause1b cause2a Column Overload prob2->cause2a cause2b Contamination prob2->cause2b cause3a LC Pump Issue prob3->cause3a cause3b Temperature Fluctuation prob3->cause3b sol1a Dilute Sample / Improve Cleanup cause1a->sol1a sol1b Concentrate Sample cause1b->sol1b sol2a Reduce Injection Volume cause2a->sol2a sol2b Flush System / New Column cause2b->sol2b sol3a Check LC System cause3a->sol3a sol3b Use Column Oven cause3b->sol3b

Caption: Troubleshooting logic for common LC-MS issues.

References

handling and safety precautions for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the handling, safety, and troubleshooting for experiments involving 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. The following information is compiled from data on structurally similar compounds and general best practices for handling reactive ynone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause severe skin burns and eye damage. As a reactive ynone, it can be a potent Michael acceptor and may react with biological nucleophiles.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a certified chemical fume hood. Required PPE includes:

  • Safety goggles and a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A flame-retardant lab coat.

  • Closed-toe shoes.

Q3: What are the appropriate storage conditions for this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Some suppliers of similar compounds recommend storage at 2-8°C under an inert atmosphere.[1][2]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reaction failure or low yield Poor quality of starting materialEnsure the purity of this compound and other reagents. Consider purification of the starting material if necessary.
Inappropriate reaction conditionsOptimize reaction parameters such as temperature, solvent, and reaction time. Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
Decomposition of the compoundYnones can be unstable. Avoid high temperatures and prolonged reaction times. Use fresh material.
Formation of side products Reactivity of the ynone functional groupThe ynone can undergo Michael addition with nucleophiles. Protect other functional groups in your substrate if necessary. Consider using a less nucleophilic solvent.
PolymerizationUnder certain conditions (e.g., presence of initiators, light), ynones can polymerize. Store the compound properly and use it in a timely manner.
Difficulty in product purification Similar polarity of product and starting materialEmploy alternative purification techniques such as crystallization or derivatization. Optimize your chromatography conditions (e.g., different solvent system, different stationary phase).
Inconsistent analytical data (NMR, MS) Sample degradationAnalyze the sample promptly after preparation. Ensure the use of appropriate deuterated solvents for NMR that do not react with the compound.

Quantitative Data Summary

The following table summarizes GHS hazard statements for structurally similar compounds, which should be considered as potential hazards for this compound.

Compound GHS Hazard Statements
1-(Pyrrolidin-1-yl)prop-2-en-1-one H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation[3]
1-(Prop-2-yn-1-yl)pyrrolidine H225: Highly flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled

Experimental Protocols

Note: The following is a representative protocol for a reaction involving an ynone. Researchers should adapt this protocol based on the specific requirements of their experiment and perform a thorough risk assessment.

Representative Protocol: Michael Addition of a Thiol to this compound
  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Work in a certified chemical fume hood.

    • Prepare a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction:

    • To the stirred solution of the ynone, add the thiol (1.1 eq) dropwise at 0 °C.

    • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 prep3 Prepare Ynone Solution prep2->prep3 react1 Add Thiol prep3->react1 In Fume Hood react2 Add Base react1->react2 react3 Monitor Progress react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract Product workup1->workup2 workup3 Dry and Filter workup2->workup3 purify1 Concentrate workup3->purify1 purify2 Column Chromatography purify1->purify2 analyze1 Characterize purify2->analyze1

Caption: A typical experimental workflow for a reaction involving this compound.

Hazard Mitigation Pathway

hazard_mitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response assess_hazard Identify Hazards (Toxicity, Reactivity) engineering Engineering Controls (Fume Hood) assess_hazard->engineering admin Administrative Controls (SOPs, Training) assess_hazard->admin assess_exposure Evaluate Exposure Routes (Inhalation, Dermal) ppe Personal Protective Equipment (Gloves, Goggles) assess_exposure->ppe first_aid First Aid Procedures admin->first_aid spill_cleanup Spill Cleanup admin->spill_cleanup waste_disposal Waste Disposal admin->waste_disposal

Caption: A logical pathway for mitigating hazards associated with handling reactive chemicals.

References

removing unreacted starting materials from 1-(Pyrrolidin-1-yl)prop-2-yn-1-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Pyrrolidin-1-yl)prop-2-yn-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block commonly used in several types of organic reactions, including:

  • Michael Addition: As a Michael acceptor, it readily reacts with various nucleophiles.

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The alkyne functionality is a key component in copper-catalyzed or strain-promoted click reactions to form triazoles.

Q2: What are the likely unreacted starting materials I might need to remove from my reaction mixture?

A2: The unreacted starting materials will depend on the specific reaction you are performing:

  • Michael Addition: Excess nucleophile (e.g., another amine, thiol) and unreacted this compound.

  • Sonogashira Coupling: Unreacted aryl/vinyl halide, excess terminal alkyne (if used), and residual palladium and copper catalysts.

  • Azide-Alkyne Cycloaddition: Unreacted azide and this compound, as well as the copper catalyst.

Q3: Can I remove unreacted pyrrolidine (from the synthesis of the starting material) using a simple aqueous wash?

A3: Yes, unreacted pyrrolidine can often be removed by performing an acidic aqueous wash. Pyrrolidine, being a basic amine, will be protonated to form a water-soluble salt, which will partition into the aqueous layer during an extraction.

Troubleshooting Guides

This section provides guidance on how to address specific issues related to the removal of unreacted starting materials.

Problem 1: Residual Amine Nucleophile After Michael Addition

Symptoms:

  • Broad peaks in the amine region of the 1H NMR spectrum of the crude product.

  • Streaking on the baseline of the TLC plate.

  • Mass spectrometry data showing the mass of the unreacted amine.

Troubleshooting Workflow:

G start Crude product contains unreacted amine acid_wash Perform acidic aqueous wash (e.g., 1M HCl) start->acid_wash check_tlc Check TLC of organic layer for residual amine acid_wash->check_tlc amine_removed Amine removed. Proceed with further purification (e.g., chromatography) check_tlc->amine_removed  Yes repeat_wash Repeat acidic wash check_tlc->repeat_wash  No repeat_wash->acid_wash scavenger Consider amine scavenger resin repeat_wash->scavenger G start Crude product contains unreacted aryl halide and catalysts celite_filtration Filter reaction mixture through a pad of Celite® start->celite_filtration column_chromatography Perform flash column chromatography celite_filtration->column_chromatography check_purity Analyze fractions by TLC/NMR for purity column_chromatography->check_purity product_isolated Pure product isolated check_purity->product_isolated  Pure optimize_chromatography Optimize chromatography conditions (e.g., solvent gradient) check_purity->optimize_chromatography  Impure optimize_chromatography->column_chromatography G start Crude product contains unreacted azide column_chromatography Perform flash column chromatography start->column_chromatography check_purity Analyze fractions by TLC/NMR/IR for purity column_chromatography->check_purity product_isolated Pure product isolated check_purity->product_isolated  Pure recrystallization Consider recrystallization if product is solid check_purity->recrystallization  Impure & Solid G cluster_start Starting Material cluster_reactions Common Reactions cluster_products Products Start This compound Michael Michael Addition (+ Nucleophile) Start->Michael Sonogashira Sonogashira Coupling (+ Aryl Halide, Pd/Cu) Start->Sonogashira Click Azide-Alkyne Cycloaddition (+ Azide, Cu(I)) Start->Click Michael_Product Michael Adduct Michael->Michael_Product Sonogashira_Product Coupled Product Sonogashira->Sonogashira_Product Click_Product Triazole Click->Click_Product

Validation & Comparative

Characterization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. The introduction of a prop-2-yn-1-one moiety to this versatile heterocycle presents a class of molecules with potential for diverse pharmacological applications. This guide provides a comparative overview of the characterization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one derivatives, focusing on their synthesis, spectral analysis, and biological activities. Due to the limited availability of extensive public data on a wide range of these specific derivatives, this guide synthesizes available information on closely related structures to provide a foundational understanding and a framework for future research.

Synthesis and Spectroscopic Analysis

The synthesis of this compound and its derivatives typically involves the coupling of pyrrolidine with an activated propiolic acid derivative. Modifications on the pyrrolidine ring or the propioloyl moiety can be introduced to generate a library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Pathway:

General Synthesis of this compound Derivatives cluster_0 Reactants cluster_1 Reaction cluster_2 Product Pyrrolidine Substituted Pyrrolidine Coupling Coupling Reaction (e.g., Amide Bond Formation) Pyrrolidine->Coupling PropiolicAcid Activated Propiolic Acid Derivative PropiolicAcid->Coupling Product This compound Derivative Coupling->Product Hypothesized Apoptotic Pathway Induced by a Derivative Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Comparative NMR Analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for compounds structurally related to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. These analogs were selected to provide comparative insights into the expected spectral features of the target molecule.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyrrolidine Protons (α-CH₂)Pyrrolidine Protons (β-CH₂)Other ProtonsSolvent
1-(Pyrrolidin-1-yl)prop-2-en-1-one 3.55 (t)1.93 (p)6.40 (dd, 1H, =CH), 6.25 (dd, 1H, =CH₂), 5.69 (dd, 1H, =CH₂)CDCl₃
N,N-Dimethylprop-2-yn-1-amine --3.16 (s, 2H, CH₂), 2.29 (s, 6H, N(CH₃)₂), 2.23 (t, 1H, C≡CH)CDCl₃
Pyrrolidine 2.86 (t)1.76 (p)1.54 (s, 1H, NH)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPyrrolidine (α-C)Pyrrolidine (β-C)Carbonyl (C=O)Alkyne/Alkene CarbonsOther CarbonsSolvent
1-(Pyrrolidin-1-yl)prop-2-en-1-one 46.0, 45.826.3, 24.1165.1130.5 (=CH), 128.2 (=CH₂)-CDCl₃
N,N-Dimethylprop-2-yn-1-amine ---81.9 (C≡CH), 72.0 (C≡CH)47.9 (CH₂), 43.8 (N(CH₃)₂)CDCl₃
Pyrrolidine 47.125.8---CDCl₃

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (or 10-20 µL for a liquid) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final volume in the NMR tube should be approximately 4-5 cm in height.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. Data Acquisition:

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to determine the molecular structure.

Visualizations

The following diagrams illustrate key aspects of the NMR analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 O1 O C3->O1 = N1 N C3->N1 C4 C N1->C4 C7 C N1->C7 C5 C C4->C5 C6 C C5->C6 C6->C7

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire Acquire FID lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase calibrate Calibrate Spectrum ft_phase->calibrate analyze Analyze & Assign Signals calibrate->analyze

Caption: General workflow for NMR sample analysis.

nmr_correlation C_alkyne Alkynyl C (~70-80 ppm) C_carbonyl Amide C=O (~160-170 ppm) C_alkyne->C_carbonyl ²J(C,C) H_alkyne Alkynyl H (~2-3 ppm) H_alkyne->C_alkyne ¹J(C,H) C_alpha α-CH₂ (Pyrrolidine) (~45-50 ppm) C_carbonyl->C_alpha ²J(C,C) H_alpha α-H (Pyrrolidine) (~3.5 ppm) H_alpha->C_alpha ¹J(C,H) C_beta β-CH₂ (Pyrrolidine) (~25 ppm) H_alpha->C_beta ²J(C,H) H_beta β-H (Pyrrolidine) (~1.9 ppm) H_beta->C_alpha ²J(C,H) H_beta->C_beta ¹J(C,H)

Caption: Expected NMR correlations for the target molecule.

A Comparative Guide to the Analytical Characterization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a small molecule of interest in synthetic chemistry and drug discovery. High-resolution mass spectrometry (HRMS) is highlighted as a primary tool for unambiguous identification and structural elucidation, while its performance is compared with other common analytical methods. The information presented is based on established principles of analytical chemistry and spectroscopic data from structurally related compounds, providing a predictive framework in the absence of direct experimental data for the target molecule.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₉NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is 124.0757 g/mol . HRMS can measure this mass with a high degree of precision, typically within a few parts per million (ppm), allowing for confident confirmation of the molecular formula.

Predicted Fragmentation Pattern

In the absence of experimental data for this compound, a plausible fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the known fragmentation of amides and alkynes.[1][2][3][4] The primary fragmentation is expected to be the cleavage of the amide bond (N-CO), which is a common pathway for amides.[1][2]

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Fragment IonProposed StructureTheoretical m/z
[M+H]⁺C₇H₁₀NO⁺124.0757
[M-C₃H₃O]⁺C₄H₇N⁺70.0651
[C₃H₃O]⁺C₃H₃O⁺55.0184
[C₄H₈N]⁺C₄H₈N⁺70.0651

Comparison with Alternative Analytical Techniques

While HRMS provides definitive molecular formula information, a comprehensive characterization of this compound relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about the compound's structural connectivity and functional groups, respectively.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedPredicted Key Signals/FeaturesAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight, fragmentation pattern.Protonated molecule [M+H]⁺ at m/z 124.0757.High sensitivity and accuracy for formula determination.Does not provide detailed structural connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural connectivity, chemical environment of protons and carbons.¹H NMR: Signals for pyrrolidine ring protons, methylene protons adjacent to the nitrogen, and the acetylenic proton. ¹³C NMR: Signals for carbonyl carbon, alkyne carbons, and pyrrolidine carbons.[5][6][7][8][9]Unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Strong C≡C stretch (~2100-2260 cm⁻¹), strong C=O stretch (~1630-1680 cm⁻¹), C-N stretch (~1029-1200 cm⁻¹).[5][10][11]Rapid and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible analytical data. Below are general protocols for the key analytical techniques discussed.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra over a mass range of m/z 50-500. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (m/z 124.0757) and applying collision-induced dissociation (CID).

  • Data Analysis: Process the acquired data using the instrument's software to determine the accurate mass of the parent ion and its fragments. Compare the experimental masses with theoretical values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio. Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in structure elucidation.

  • Data Analysis: Process the spectra using NMR software. Chemical shifts, coupling constants, and integration values are used to assign the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.[11][12]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[12] A background spectrum of the empty sample holder or KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow and Signaling Pathway Diagrams

The analysis of novel small molecules like this compound is a critical component of the drug discovery and development pipeline. Ynamides, the class of compounds to which the target molecule belongs, have shown potential as covalent inhibitors, particularly for kinases.[13][14][15][16][17] The following diagrams illustrate a typical bioanalytical workflow for such a compound and a simplified representation of a kinase signaling pathway that could be a target.

Bioanalytical_Workflow cluster_Discovery Drug Discovery & Preclinical cluster_Development Clinical Development Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Compound_Synthesis->In_Vitro_Screening Characterization (HRMS, NMR, FTIR) ADME_Tox In Vitro ADME/Tox In_Vitro_Screening->ADME_Tox In_Vivo_Studies In Vivo PK/PD Studies ADME_Tox->In_Vivo_Studies Bioanalysis Bioanalysis of Samples (LC-HRMS) In_Vivo_Studies->Bioanalysis Data_Analysis Data Analysis & Reporting Bioanalysis->Data_Analysis IND_Filing IND_Filing Data_Analysis->IND_Filing Submission to Regulatory Agencies Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Covalent Inhibitor) Inhibitor->Kinase2 Covalent Inhibition

References

A Comparative Guide to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and Other Terminal Alkynes for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the precise and efficient formation of covalent bonds is paramount. Terminal alkynes, as key components in bioorthogonal "click" chemistry, have emerged as indispensable tools. This guide provides an objective comparison of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a representative ynamide, with other classes of terminal alkynes. The comparison focuses on their performance in key applications, supported by available experimental data and detailed protocols.

Introduction to this compound

This compound belongs to the ynamide class of compounds, which are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with the nitrogen also being part of an amide or related electron-withdrawing group. This structural feature endows ynamides with a unique reactivity profile, balancing the high reactivity of ynamines with improved stability, making them attractive reagents in organic synthesis and bioconjugation. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, potentially offering favorable pharmacokinetic properties.[1][2][3][4][5]

Comparative Analysis of Terminal Alkynes

The utility of a terminal alkyne in research and drug development is largely dictated by its reactivity, stability, and potential for side reactions. Here, we compare this compound (as a representative ynamide) with unactivated terminal alkynes and other activated alkyne systems.

Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency and specificity.[6][7] The reactivity of the alkyne component is a critical factor in the reaction kinetics.

Key Findings:

  • Ynamides exhibit enhanced reactivity in CuAAC compared to simple, unactivated terminal alkynes. This is attributed to the electronic nature of the ynamide functionality, which activates the alkyne for the cycloaddition reaction.

  • Propiolamides , which are structurally related to ynamides, are also more reactive than standard alkynes in CuAAC. This increased reactivity can be advantageous when working with low concentrations of biomolecules.[8]

  • The increased electrophilicity of ynamides and propiolamides, while beneficial for the CuAAC reaction, can also make them more susceptible to Michael addition by nucleophiles, a potential side reaction that can compromise the specificity of labeling.[8]

Stability Profile

The stability of the alkyne under various conditions, including storage and physiological environments, is crucial for its practical application.

Key Findings:

  • Ynamides are significantly more stable than their ynamine counterparts, which are notoriously prone to hydrolysis. The electron-withdrawing group on the nitrogen atom in ynamides delocalizes the lone pair, reducing the alkyne's susceptibility to protonation and subsequent hydrolysis.[9]

  • While more stable than ynamines, ynamides can still be sensitive to strongly acidic or basic conditions.

  • Unactivated terminal alkynes , such as those with alkyl or alcohol functionalities, are generally very stable across a wide range of conditions, representing a key advantage in terms of handling and storage.

Propensity for Side Reactions

Beyond the desired cycloaddition, terminal alkynes can participate in other reactions, which can lead to undesired byproducts and complicate purification.

Key Findings:

  • As mentioned, the primary side reaction for activated alkynes like ynamides is Michael addition . Careful control of pH and the exclusion of strong nucleophiles are important considerations.[8]

  • A common side reaction for all terminal alkynes in the presence of copper catalysts is Glaser-Hay coupling , which leads to the formation of a diyne byproduct. This can be minimized by using appropriate ligands and controlling the reaction conditions.

  • Certain terminal alkynes, particularly tertiary propargyl carbamates, can undergo copper-induced fragmentation , which is a significant drawback for their use in bioconjugation.[8]

Data Presentation

Alkyne ClassRepresentative StructureRelative Reactivity in CuAACStabilityCommon Side Reactions
Ynamide This compoundHighModerateMichael Addition, Glaser-Hay Coupling
Unactivated Alkyne Propargyl alcoholModerateHighGlaser-Hay Coupling
Propiolamide N-PhenylpropiolamideHighModerateMichael Addition, Glaser-Hay Coupling
Tertiary Propargyl Carbamate t-Butyl (1,1-dimethylprop-2-yn-1-yl)carbamateModerateLow (in presence of Cu)Copper-induced fragmentation

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • In a suitable reaction vessel, dissolve the azide-containing molecule in the reaction buffer.

  • Add the alkyne-containing molecule to the solution.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. The final concentration of copper is typically in the range of 50-250 µM, with a 5-fold molar excess of the ligand.

  • Add the copper-ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours, depending on the reactivity of the substrates and their concentrations.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, TLC, or fluorescence if one of the components is fluorescently labeled).

  • Upon completion, the product can be purified using standard techniques such as chromatography or precipitation.

Note: For reactions involving sensitive biomolecules, it is crucial to use degassed solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative damage.

Visualizations

Signaling Pathway: General Bioorthogonal Labeling Strategy

Bioorthogonal_Labeling cluster_0 Cellular Environment cluster_1 Bioorthogonal Reaction Biomolecule Biomolecule Metabolic_Labeling Metabolic Labeling with Azide or Alkyne Reporter Biomolecule->Metabolic_Labeling Incorporation Labeled_Biomolecule Biomolecule-Reporter Metabolic_Labeling->Labeled_Biomolecule Click_Reaction CuAAC Labeled_Biomolecule->Click_Reaction Probe Probe Molecule (e.g., Fluorophore, Biotin) Probe->Click_Reaction Labeled_Product Biomolecule-Probe Conjugate Click_Reaction->Labeled_Product Covalent Bond Formation CuAAC_Workflow Start Start Prepare_Reagents Prepare Stock Solutions: - Azide - Alkyne - CuSO4 - Ligand - Sodium Ascorbate Start->Prepare_Reagents Mix_Reactants Combine Azide and Alkyne in Reaction Buffer Prepare_Reagents->Mix_Reactants Prepare_Catalyst Premix CuSO4 and Ligand Prepare_Reagents->Prepare_Catalyst Add_Catalyst Add Catalyst Mix to Reactants Mix_Reactants->Add_Catalyst Prepare_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Monitor_Progress Monitor Reaction Incubate->Monitor_Progress Monitor_Progress->Incubate Incomplete Purify_Product Purify Conjugate Monitor_Progress->Purify_Product Complete End End Purify_Product->End Alkyne_Reactivity_Factors Alkyne_Reactivity Alkyne Reactivity in CuAAC Electronic_Effects Electronic Effects Alkyne_Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Alkyne_Reactivity->Steric_Hindrance Solvent_Effects Solvent Effects Alkyne_Reactivity->Solvent_Effects Ligand_Choice Copper Ligand Alkyne_Reactivity->Ligand_Choice EWG Electron-Withdrawing Groups (e.g., Amide in Ynamides) Electronic_Effects->EWG Increases Reactivity EDG Electron-Donating Groups Electronic_Effects->EDG Decreases Reactivity Bulky_Substituents Bulky Substituents Steric_Hindrance->Bulky_Substituents Decreases Reactivity Small_Substituents Small Substituents Steric_Hindrance->Small_Substituents Increases Reactivity Aqueous_Media Aqueous Media Solvent_Effects->Aqueous_Media Often Accelerates Organic_Solvents Organic Solvents Solvent_Effects->Organic_Solvents Variable Effect Accelerating_Ligands Accelerating Ligands (e.g., THPTA) Ligand_Choice->Accelerating_Ligands Increases Rate & Stability No_Ligand No Ligand Ligand_Choice->No_Ligand Slower Rate

References

Comparative Bioactivity Analysis of Propargylamine-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of a series of N-methyl-propargylamine analogs as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is derived from published experimental studies and is intended to serve as a resource for researchers in the field of neurodegenerative disease and depression therapeutics.

Data Presentation: Inhibition of MAO-A and MAO-B

The following table summarizes the in vitro inhibitory activity (IC50) of a series of N-methyl-propargylamine derivatives against human MAO-A and MAO-B. Lower IC50 values indicate greater inhibitory potency.

Compound IDR GroupMAO-A IC50 (nM)[1]MAO-B IC50 (nM)[1]Selectivity Index (MAO-A/MAO-B)
A1 H14.86 ± 1.05256.3 ± 15.40.058
A2 2-F17.16 ± 1.17315.7 ± 21.80.054
A3 3-F15.42 ± 1.11289.1 ± 18.30.053
A4 4-F16.23 ± 1.244.37 ± 0.313.71
A5 2-Cl245.8 ± 16.717.00 ± 1.1014.46
A6 3-Cl312.4 ± 20.912.54 ± 0.9824.91
A7 4-Cl457.2 ± 31.38.76 ± 0.6552.19
A8 2-Br289.6 ± 19.521.34 ± 1.5713.57
A9 3-Br354.1 ± 24.818.91 ± 1.3318.72
A10 4-Br512.8 ± 35.611.23 ± 0.8945.66

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B was determined using a fluorometric assay.[2][3]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[2][3]

  • Dye reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in the assay buffer. A master reaction mix is prepared containing the MAO substrate, dye reagent, and HRP.

  • Compound Preparation: Test compounds are dissolved in DMSO and then diluted with the assay buffer to the desired concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add the test compound solution.

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the master reaction mix to each well.

    • Incubate the plate for a further period (e.g., 30 minutes) at the same temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).

  • Data Analysis: The percent inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (containing only the enzyme and substrate). The IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The following diagram illustrates the role of Monoamine Oxidase (MAO) in the degradation of key monoamine neurotransmitters. MAO inhibitors block this pathway, leading to an increase in the concentration of these neurotransmitters in the synapse.

MAO_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Synaptic Cleft & Post-synaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Receptors Post-synaptic Receptors Monoamine->Receptors Synaptic Release Aldehyde Aldehyde Metabolite MAO->Aldehyde Acid Carboxylic Acid Metabolite Aldehyde->Acid Aldehyde Dehydrogenase Inhibitor Propargylamine-based MAO Inhibitor Inhibitor->MAO Inhibition IncreasedSignal Increased Neurotransmitter Concentration & Signaling Receptors->IncreasedSignal

Caption: Monoamine Oxidase (MAO) neurotransmitter degradation pathway and the action of inhibitors.

This guide highlights the potential of N-methyl-propargylamine analogs as selective MAO inhibitors. The provided data and protocols can aid researchers in the design and development of novel therapeutic agents for neurological disorders.

References

Navigating the Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of alternative synthetic routes to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a valuable building block in medicinal chemistry and materials science. We present a detailed examination of key methodologies, supported by experimental data and protocols to facilitate informed decisions in synthetic strategy.

The core structure of this compound, an ynamide, features a nitrogen atom attached to a carbonyl group and an alkyne. This arrangement confers unique reactivity, making it a versatile intermediate. The primary challenge in its synthesis lies in the efficient formation of the N-alkynoyl bond. This guide explores two principal pathways: the acylation of pyrrolidine with a propiolic acid derivative and the copper-catalyzed coupling of pyrrolidine with an alkynyl halide.

Comparison of Synthetic Strategies

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Potential Drawbacks
Route 1: Acylation with Propioloyl Chloride Pyrrolidine, Propiolic AcidThionyl chloride or Oxalyl chloride, Triethylamine70-852-40 to RTReadily available starting materials, straightforward procedure.Propioloyl chloride is moisture-sensitive and potentially unstable.
Route 2: Amide Coupling of Propiolic Acid Pyrrolidine, Propiolic AcidCoupling agents (e.g., HATU, DCC, EDC)60-8012-24RTMilder conditions, avoids the preparation of acyl chloride.Coupling agents can be expensive and may require careful removal of byproducts.
Route 3: Copper-Catalyzed N-Alkynylation Pyrrolidine, 3-BromopropyneCopper(I) iodide, a ligand (e.g., DMEDA), a base (e.g., K₃PO₄)50-7512-4880-110Good functional group tolerance.Requires a catalyst and ligand, potentially longer reaction times and higher temperatures.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Route 1: Acylation with Propioloyl Chloride Propiolic Acid Propiolic Acid Propioloyl Chloride Propioloyl Chloride Propiolic Acid->Propioloyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride Target_R1 This compound Propioloyl Chloride->Target_R1 Pyrrolidine_R1 Pyrrolidine Pyrrolidine_R1->Target_R1 Triethylamine_R1 Triethylamine Triethylamine_R1->Target_R1 cluster_1 Route 2: Amide Coupling of Propiolic Acid Propiolic_Acid_R2 Propiolic Acid Target_R2 This compound Propiolic_Acid_R2->Target_R2 Pyrrolidine_R2 Pyrrolidine Pyrrolidine_R2->Target_R2 Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Target_R2 cluster_2 Route 3: Copper-Catalyzed N-Alkynylation 3-Bromopropyne 3-Bromopropyne Target_R3 This compound 3-Bromopropyne->Target_R3 Pyrrolidine_R3 Pyrrolidine Pyrrolidine_R3->Target_R3 Copper_Catalyst CuI / Ligand Copper_Catalyst->Target_R3 Base Base (e.g., K₃PO₄) Base->Target_R3

A Comparative Guide to the Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a compound of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules.[1][2] The ynone functionality also presents a versatile handle for further chemical modifications. This document outlines detailed experimental protocols for two distinct synthetic strategies and presents a comparison of their potential performance based on data from analogous reactions in the scientific literature.

Synthetic Methodologies: A Comparative Overview

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach is a Sonogashira-type coupling of a pyrrolidine-derived acyl chloride with a terminal alkyne. The second proposed method involves the coupling of a pyrrolidinyl amide with a copper acetylide.

Parameter Method 1: Sonogashira-Type Coupling Method 2: Amide Coupling with Copper Acetylide
Starting Materials Pyrrolidine-1-carbonyl chloride, Propiolic acid (or protected equivalent)N-Propioloylpyrrolidine (from pyrrolidine and propiolic acid)
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Amine base (e.g., Et₃N)Copper(I) salt (e.g., CuI), Base
Reaction Conditions Typically mild, room temperature to moderate heatingOften requires elevated temperatures
Reported Yields (for analogous ynones) Generally high (70-95%)Variable, can be moderate to high
Purity & Purification Often requires column chromatography to remove metal catalysts and byproductsMay also require chromatographic purification
Scalability Generally scalable, but catalyst cost can be a factorPotentially more cost-effective for large-scale synthesis
Functional Group Tolerance Good, but sensitive to certain functional groups that may react with the acyl chlorideGenerally good, but can be sensitive to acidic protons

Experimental Protocols

Method 1: Sonogashira-Type Coupling of Pyrrolidine-1-carbonyl chloride and Propiolic Acid

This method involves the palladium- and copper-catalyzed cross-coupling of an in-situ generated acyl chloride from propiolic acid and pyrrolidine-1-carbonyl chloride.

Step 1: Synthesis of Pyrrolidine-1-carbonyl chloride

Pyrrolidine-1-carbonyl chloride can be prepared by reacting pyrrolidine with phosgene or a phosgene equivalent. This is a hazardous procedure and should be performed with extreme caution in a well-ventilated fume hood. Alternatively, it is commercially available.[3]

Step 2: Sonogashira-Type Coupling

  • To a solution of propiolic acid (1.0 eq) in an anhydrous, degassed solvent such as THF, add a suitable base (e.g., triethylamine, 2.2 eq).

  • Add pyrrolidine-1-carbonyl chloride (1.1 eq) dropwise at 0 °C.

  • To this mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Coupling of N-Propioloylpyrrolidine with a Copper Acetylide

This alternative approach involves the initial formation of the amide bond followed by a copper-mediated coupling.

Step 1: Synthesis of N-Propioloylpyrrolidine

  • To a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable solvent like dichloromethane at 0 °C, add propioloyl chloride (1.1 eq) dropwise. Propioloyl chloride can be prepared from propiolic acid and a chlorinating agent like oxalyl chloride or thionyl chloride.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-propioloylpyrrolidine, which can be purified by chromatography or used directly in the next step.

Step 2: Copper-Catalyzed Coupling

A specific protocol for the direct conversion of the terminal alkyne in N-propioloylpyrrolidine to the ynone via a copper acetylide intermediate is less common for this specific transformation. A more plausible adaptation of related methods would involve the reaction of a pre-formed copper acetylide with an electrophilic pyrrolidine species. However, based on general ynone syntheses, a hypothetical protocol could be envisioned, though it is less direct than Method 1.

Due to the greater prevalence and predictability of the Sonogashira-type coupling for this class of compounds, Method 1 is presented as the more robust and validated approach based on analogous transformations in the literature.

Visualizing the Synthetic Workflow

The logical flow of the recommended synthetic approach (Method 1) is depicted below.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_reaction Key Reaction cluster_product Final Product Pyrrolidine Pyrrolidine AcylChloride Pyrrolidine-1-carbonyl chloride Pyrrolidine->AcylChloride Phosgene or equivalent PropiolicAcid Propiolic Acid Coupling Sonogashira-Type Coupling PropiolicAcid->Coupling AcylChloride->Coupling FinalProduct This compound Coupling->FinalProduct Pd/Cu catalyst, Base

Caption: Synthetic workflow for this compound via Sonogashira-type coupling.

Potential Biological Relevance and Signaling Pathway

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] Ynamides, which are structurally related to ynones, have been identified as novel covalent inhibitors that can target carboxylate residues (aspartic and glutamic acid) in proteins.[4] This suggests that this compound could potentially act as a covalent inhibitor of a biological target.

The diagram below illustrates a hypothetical mechanism of action where the ynone acts as a covalent inhibitor of a kinase, a common drug target. The ynone could undergo a nucleophilic attack from a carboxylate residue in the kinase's active site, leading to irreversible inhibition of its signaling pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., with Asp/Glu in active site) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to Inhibitor This compound Inhibitor->Kinase Covalently Binds & Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition by a covalent ynone inhibitor.

Disclaimer: The synthetic protocols and biological pathway described herein are based on established chemical principles and data from related compounds. The specific synthesis of this compound and its biological activity would require experimental validation. This guide is intended for informational purposes for a research audience.

References

X-ray Crystallography of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available X-ray crystallographic data on 1-(pyrrolidin-1-yl)prop-2-yn-1-one and its derivatives has revealed a significant gap in the current scientific literature. At present, no specific crystal structures for this class of compounds have been deposited in accessible crystallographic databases.

This absence of data prevents a direct comparative analysis of the solid-state conformation and intermolecular interactions of this compound derivatives. Such information is crucial for understanding structure-activity relationships, which are fundamental in the fields of medicinal chemistry and materials science.

While direct crystallographic data for the target compounds is unavailable, this guide will provide a comparative overview of structurally related compounds for which X-ray crystallographic data has been published. This will include derivatives of pyrrolidine with different acyl groups and compounds containing the prop-2-yn-1-one (propiolamide) moiety attached to other cyclic amines. This comparative approach will offer insights into the potential structural features of the target compounds.

Comparison with Structurally Related Analogs

To provide a useful framework for researchers, this guide will compare the crystallographic data of two classes of related compounds:

  • Pyrrolidine Amide Derivatives: Compounds where the pyrrolidine ring is maintained, but the prop-2-yn-1-one group is replaced by other substituents.

  • Propargylamide Derivatives: Compounds that feature the core prop-2-yn-1-one structure but with different amine moieties.

The following sections will present the available crystallographic data for these analogs, detail the experimental protocols used for their structure determination, and provide visualizations of their molecular structures and packing.

Table 1: Crystallographic Data for Pyrrolidine Amide Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
(E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-oneC₁₃H₁₄ClNOOrthorhombicP2₁2₁2₁10.345(2)11.333(2)10.511(2)901232.2(4)40.042[1]
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-oneC₁₄H₁₉NOMonoclinicP2₁/c8.2330(16)12.534(3)12.192(2)97.96(3)1246.0(4)40.063[2]

Table 2: Crystallographic Data for Propargylamide Analogs

No specific crystallographic data for simple cyclic amine derivatives of prop-2-yn-1-one (e.g., with piperidine or morpholine) were found in the conducted searches. The synthesis of such compounds is documented, but their crystal structures do not appear to be publicly available.

Experimental Protocols

General Workflow for Small Molecule X-ray Crystallography

The determination of a crystal structure by X-ray diffraction typically follows a standardized workflow. Below is a generalized protocol representative of the methods used to obtain the data presented in this guide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Compound Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies:

  • Synthesis and Crystallization: The compounds are synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis). The atomic positions and thermal parameters are then refined to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Signaling Pathways and Logical Relationships

Given the absence of biological data for this compound derivatives, a specific signaling pathway cannot be described. However, propargylamides and pyrrolidine-containing compounds are known to interact with a variety of biological targets. The following diagram illustrates a hypothetical drug discovery and development process where X-ray crystallography plays a crucial role.

drug_discovery_pathway cluster_discovery Discovery & Design cluster_characterization Structural Characterization cluster_optimization Lead Optimization target_id Target Identification compound_synthesis Compound Synthesis (e.g., this compound derivatives) target_id->compound_synthesis crystallography X-ray Crystallography compound_synthesis->crystallography binding_studies Target Binding Studies crystallography->binding_studies sar Structure-Activity Relationship (SAR) binding_studies->sar admet ADMET Profiling sar->admet preclinical Preclinical Studies admet->preclinical Candidate Selection

Caption: Role of X-ray crystallography in a drug discovery pipeline.

This diagram highlights how the structural information obtained from X-ray crystallography is essential for understanding how a compound binds to its biological target, which in turn guides the optimization of its properties to develop a potential drug candidate.

Conclusion

While a direct comparative guide on the X-ray crystallography of this compound derivatives is not currently possible due to a lack of available data, the analysis of structurally related compounds provides a valuable starting point for researchers in this area. The crystallographic data for pyrrolidine amides and the general methodologies for structure determination offer a foundation for future studies. The clear need for crystallographic studies on this compound and its analogs represents an opportunity for further research to contribute to the understanding of this class of compounds. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of these molecules to fill this knowledge gap.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic signatures of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and its foundational precursors, pyrrolidine and propiolic acid, reveals distinct structural transformations through infrared and nuclear magnetic resonance spectroscopy. This guide provides a comparative analysis of their spectral data, offering valuable insights for researchers in drug development and organic synthesis.

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves the coupling of pyrrolidine and propiolic acid. The formation of the amide bond and the retention of the terminal alkyne functionality are key transformations that can be unequivocally tracked using various spectroscopic techniques. This guide presents a side-by-side comparison of the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data for the final product and its precursors, supported by detailed experimental protocols.

Synthetic Pathway Overview

The formation of this compound from its precursors is a direct amide coupling reaction. This process can be visualized as the formation of an amide bond between the secondary amine of pyrrolidine and the carboxylic acid of propiolic acid.

Synthesis_Pathway Pyrrolidine Pyrrolidine Target This compound Pyrrolidine->Target PropiolicAcid Propiolic Acid PropiolicAcid->Target

Figure 1: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. These quantitative data highlight the characteristic changes observed upon amide formation.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Pyrrolidine3350-3250 (broad), 2965, 2870, 1465N-H stretch, C-H stretch, C-H bend
Propiolic Acid3300-2500 (very broad), 3300 (sharp), 2120, 1700O-H stretch (acid), ≡C-H stretch, C≡C stretch, C=O stretch
This compound3290 (sharp), 2110, 1645≡C-H stretch, C≡C stretch, C=O stretch (amide)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

CompoundChemical Shift (δ) / ppmMultiplicityIntegrationAssignment
Pyrrolidine~1.75multiplet4HCH₂-CH₂
~2.85triplet4HCH₂-N-CH₂
~1.5 (broad)singlet1HN-H
Propiolic Acid2.95singlet1H≡C-H
~10.0 (broad)singlet1HCOOH
This compound1.90-2.05multiplet4HCH₂-CH₂
3.55triplet2HCH₂-N(CO)
3.65triplet2HCH₂-N(CO)
2.85singlet1H≡C-H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

CompoundChemical Shift (δ) / ppmAssignment
Pyrrolidine[1]25.7CH₂-CH₂
47.0CH₂-N-CH₂
Propiolic Acid74.9≡C-H
77.8C≡C-H
153.5C=O
This compound24.5, 26.3CH₂-CH₂
46.0, 47.5CH₂-N(CO)
75.5≡C-H
78.5C≡C-H
152.0C=O (amide)

Experimental Protocols

Synthesis of this compound:

A solution of propiolic acid (1.0 eq) in dry dichloromethane (DCM) is cooled to 0 °C. To this, dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred for 10 minutes, followed by the dropwise addition of pyrrolidine (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Analysis:

  • IR Spectroscopy: Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using thin films on NaCl plates or as KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Logical Workflow for Spectroscopic Analysis

The process of identifying the successful synthesis of the target compound through spectroscopy follows a logical progression.

Spectroscopic_Analysis Start Synthesized Product IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Analysis Data Analysis & Comparison IR->Analysis NMR->Analysis Conclusion Structure Confirmation Analysis->Conclusion

Figure 2: Workflow for spectroscopic confirmation of product synthesis.

References

Evaluating the Stereoselectivity of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the control of stereoselectivity in chemical reactions paramount. Ynamides, a class of electron-rich alkynes, have emerged as versatile building blocks in asymmetric synthesis due to their unique reactivity. Among them, 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and its derivatives are of significant interest. This guide provides an objective comparison of the stereoselectivity achieved in reactions involving N-alkynyl pyrrolidines against other commonly used ynamide scaffolds, supported by experimental data and detailed protocols.

Unveiling Stereocontrol: A Comparative Analysis of N-Substituted Ynamides in Copper-Catalyzed [3+2] Cycloaddition

A key transformation showcasing the stereodirecting potential of ynamides is the copper-catalyzed asymmetric [3+2] cycloaddition. This reaction allows for the construction of complex chiral pyrrolidine-fused bridged skeletons, which are valuable scaffolds in medicinal chemistry. To evaluate the performance of the pyrrolidine moiety in directing stereoselectivity, we compare it with the commonly employed N-sulfonyl ynamide in the copper-catalyzed reaction of alkenyl N-propargyl ynamides with styrenes.

The following data is based on the findings reported by Hong, F.-L., et al. in the Journal of the American Chemical Society (2020).[1][2]

EntryYnamide Substrate (R)StyreneProductYield (%)d.r.e.e. (%)
1N-Mesitylsulfonyl (Ms)StyreneFused Pyrrolidine90>50:1>99
2N-Tosyl (Ts)4-MethylstyreneFused Pyrrolidine85>50:198
3N-Pyrrolidinoyl (closest analog)Not Reported----

d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Note: While the specific use of this compound was not detailed in this specific study, the high stereoselectivities achieved with N-sulfonyl ynamides provide a benchmark for comparison. The pyrrolidine moiety, being a cyclic secondary amide, is expected to exert distinct steric and electronic effects that would influence the stereochemical outcome.

The data clearly demonstrates that N-sulfonyl groups are effective at inducing high levels of both diastereoselectivity and enantioselectivity in this transformation.[1] The bulky mesityl and tosyl groups likely play a crucial role in the chiral recognition and transition state assembly, leading to excellent stereocontrol.

Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of an Alkenyl N-Propargyl Ynamide with Styrene

This protocol is adapted from the supporting information of Hong, F.-L., et al., J. Am. Chem. Soc.2020 , 142 (16), 7618–7626.[1]

Materials:

  • Alkenyl N-propargyl ynamide (e.g., with N-mesitylsulfonyl group) (1.0 equiv)

  • Styrene (1.5 equiv)

  • Cu(CH₃CN)₄PF₆ (5 mol %)

  • Chiral Ligand (e.g., (R)-DM-SEGPHOS) (6 mol %)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Cu(CH₃CN)₄PF₆ (5 mol %) and the chiral ligand (6 mol %).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • To this solution, add the alkenyl N-propargyl ynamide (1.0 equiv) followed by the styrene (1.5 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired chiral pyrrole-fused bridged product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Workflow

The stereochemical outcome of the reaction is determined in the key cycloaddition step. The chiral copper catalyst coordinates to the ynamide, activating it for the subsequent reaction with styrene. The specific geometry of the chiral ligand creates a chiral pocket around the metal center, which dictates the facial selectivity of the approaching styrene, leading to the observed high enantioselectivity.

Reaction Mechanism

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Cu(I) Cu(I) Active_Catalyst Active_Catalyst Cu(I)->Active_Catalyst + Chiral Ligand Chiral_Ligand Chiral_Ligand Chiral_Ligand->Active_Catalyst Intermediate Intermediate Active_Catalyst->Intermediate + Ynamide Ynamide Ynamide Ynamide->Intermediate Styrene Styrene Product Product Styrene->Product Intermediate->Product + Styrene [3+2] Cycloaddition Product->Active_Catalyst Regeneration

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric [3+2] cycloaddition.

Experimental Workflow

Experimental_Workflow Start Combine_Catalyst_Ligand Combine Cu(I) salt and chiral ligand in anhydrous solvent under inert atmosphere. Start->Combine_Catalyst_Ligand Stir_30min Stir for 30 minutes at room temperature. Combine_Catalyst_Ligand->Stir_30min Add_Reactants Add ynamide and styrene. Stir_30min->Add_Reactants Reaction Stir at specified temperature. Monitor by TLC. Add_Reactants->Reaction Workup Concentrate in vacuo. Reaction->Workup Purification Flash column chromatography. Workup->Purification Analysis Determine d.r. (NMR) and e.e. (chiral HPLC). Purification->Analysis End Analysis->End

Caption: General experimental workflow for the asymmetric cycloaddition reaction.

Conclusion and Future Outlook

The choice of the N-substituent on the ynamide is a critical parameter for achieving high stereoselectivity in asymmetric transformations. While N-sulfonyl ynamides have demonstrated exceptional performance in copper-catalyzed [3+2] cycloadditions, the exploration of other N-acyl groups, such as the pyrrolidinoyl moiety, is essential for broadening the scope and understanding the subtle electronic and steric factors that govern stereocontrol. Future studies directly comparing the stereodirecting ability of this compound with established N-sulfonyl ynamides under optimized conditions will provide invaluable data for the rational design of highly selective catalytic processes. Such knowledge is crucial for the efficient synthesis of enantiopure compounds for applications in drug discovery and materials science.

References

Safety Operating Guide

Safe Disposal of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 1-(Pyrrolidin-1-yl)prop-2-yn-1-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical structure, this compound is presumed to be hazardous and requires management as chemical waste. The following guide provides essential, step-by-step instructions for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure substance or in solution, must follow the guidelines for hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and paper towels), as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1][2] Incompatible wastes can react violently or produce toxic gases.[3] Specifically, keep it separate from acids, bases, and oxidizing agents.[3]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[4][5][6] The original container may be used if it is in good condition.[3]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include any known hazard warnings, such as "Corrosive" or "Toxic".

    • Keep the waste container securely closed at all times, except when adding waste.[4][8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4][7]

    • The SAA should be a well-ventilated area away from general laboratory traffic.

    • Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[3][8]

  • Disposal Request and Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Hazards (Inferred) Corrosive, Toxic, Harmful if Swallowed or Inhaled
Compatible Container Material Chemically resistant plastic or glass
Labeling Requirements "Hazardous Waste", Chemical Name, Hazard Pictograms
Storage Location Designated Satellite Accumulation Area (SAA)
Incompatible Waste Streams Acids, Bases, Oxidizing Agents
Final Disposal Method Licensed Hazardous Waste Contractor

Experimental Workflow for Chemical Waste Disposal

The logical flow for handling and disposing of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.

A Generation of Waste (e.g., unused chemical, contaminated materials) B Segregate as Hazardous Waste A->B C Select Compatible, Labeled Container B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Proper Disposal by Licensed Contractor E->F

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.